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N,2,3-Trimethyl-5-nitroquinoxalin-6-amine Documentation Hub

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  • Product: N,2,3-Trimethyl-5-nitroquinoxalin-6-amine
  • CAS: 107095-00-1

Core Science & Biosynthesis

Foundational

A Prospective Guide to the Synthesis and Characterization of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine: A Novel Heterocyclic Compound

Abstract: This technical guide outlines a proposed synthetic pathway and a comprehensive characterization strategy for the novel compound, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. As no prior synthesis has been reporte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide outlines a proposed synthetic pathway and a comprehensive characterization strategy for the novel compound, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. As no prior synthesis has been reported in the scientific literature, this document serves as a prospective manual for researchers and drug development professionals interested in exploring new chemical entities within the quinoxaline class. The proposed synthesis is a multi-step process commencing with commercially available starting materials, and the characterization plan employs standard analytical techniques to ensure structural elucidation and purity assessment. This guide is grounded in established principles of organic chemistry and supported by references to similar transformations.

Introduction: The Potential of Novel Quinoxaline Derivatives

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antibacterial, anticancer, and antiviral agents.[1][2] The introduction of specific substituents onto the quinoxaline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, incorporates several key functional groups: a nitro group, which is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic system and serve as a handle for further chemical transformations[3]; an amino group, which can act as a hydrogen bond donor and a site for further derivatization; and methyl groups, which can influence solubility and steric interactions with biological targets.

Given the absence of this specific compound in the existing literature, this guide provides a scientifically-grounded, hypothetical framework for its synthesis and characterization. The proposed methodologies are designed to be robust and self-validating, providing a clear path for the exploration of this new chemical entity.

Proposed Synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

The proposed synthesis is a four-step sequence starting from 3,4-diaminotoluene and 2,3-butanedione. The key steps are the formation of the quinoxaline core, followed by regioselective nitration and subsequent nucleophilic aromatic substitution to introduce the N-methylamino group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The N-methylamino group can be installed via nucleophilic aromatic substitution of a suitable precursor, such as a halogenated or nitro-substituted quinoxaline. The nitro group can be introduced onto the quinoxaline ring through electrophilic aromatic substitution. The quinoxaline core itself can be readily assembled from the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound. This leads to the following retrosynthetic pathway:

Retrosynthesis target N,2,3-Trimethyl-5-nitroquinoxalin-6-amine step1 Nucleophilic Aromatic Substitution target->step1 precursor1 6-Chloro-2,3,7-trimethyl-5-nitroquinoxaline step1->precursor1 step2 Nitration precursor1->step2 precursor2 2,3,7-Trimethylquinoxaline step2->precursor2 step3 Condensation precursor2->step3 starting_materials 3,4-Diaminotoluene + 2,3-Butanedione step3->starting_materials Synthetic_Pathway cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Nucleophilic Aromatic Substitution A 3,4-Diaminotoluene C 2,3,6-Trimethylquinoxaline A->C AcOH, reflux B 2,3-Butanedione D 2,3,6-Trimethyl-5-nitroquinoxaline C->D HNO3/H2SO4 E N,2,3-Trimethyl-5-nitroquinoxalin-6-amine D->E Methylamine, DMSO, heat

Caption: Proposed synthetic pathway for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3,6-Trimethylquinoxaline

This reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a well-established method for quinoxaline synthesis.

  • Materials: 3,4-Diaminotoluene, 2,3-Butanedione, Glacial Acetic Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminotoluene (1.0 eq) in glacial acetic acid.

    • Add 2,3-butanedione (1.05 eq) dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3,6-trimethylquinoxaline.

Step 2: Synthesis of 2,3,6-Trimethyl-5-nitroquinoxaline

The nitration of the quinoxaline ring is a crucial step. The directing effects of the methyl group and the pyrazine ring will influence the position of nitration. While the nitration of unsubstituted quinoxaline can be challenging, the presence of activating methyl groups should facilitate the reaction. [4][5]

  • Materials: 2,3,6-Trimethylquinoxaline, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • To a flask maintained in an ice bath (0-5 °C), add concentrated sulfuric acid.

    • Slowly add 2,3,6-trimethylquinoxaline in small portions with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath.

    • Add the cold nitrating mixture dropwise to the quinoxaline solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2,3,6-trimethyl-5-nitroquinoxaline.

Step 3: Synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

The final step is a nucleophilic aromatic substitution. The nitro group at the 5-position activates the 6-position for nucleophilic attack by methylamine. [6]

  • Materials: 2,3,6-Trimethyl-5-nitroquinoxaline, Methylamine (solution in THF or ethanol), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • In a sealed reaction vessel, dissolve 2,3,6-trimethyl-5-nitroquinoxaline (1.0 eq) in DMSO.

    • Add an excess of methylamine solution (e.g., 3-5 eq).

    • Heat the reaction mixture at a temperature between 80-120 °C. The optimal temperature should be determined empirically.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product, N,2,3-trimethyl-5-nitroquinoxalin-6-amine.

Proposed Characterization of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are proposed.

Characterization_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point (Purity & Identity) Start->MP Spectroscopy Spectroscopic Analysis Start->Spectroscopy NMR 1H & 13C NMR (Structural Elucidation) Spectroscopy->NMR MS Mass Spectrometry (Molecular Weight & Formula) Spectroscopy->MS IR IR Spectroscopy (Functional Groups) Spectroscopy->IR Elemental Elemental Analysis (Elemental Composition) Spectroscopy->Elemental

Caption: Proposed workflow for the characterization of the target compound.

Predicted Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization experiments.

Technique Expected Data Rationale
¹H NMR Aromatic protons (2H, distinct singlets or doublets), N-H proton (1H, broad singlet), N-CH₃ protons (3H, singlet or doublet depending on coupling to N-H), C2-CH₃ and C3-CH₃ protons (6H, two distinct singlets), C6-CH₃ protons (3H, singlet).The chemical shifts will be influenced by the electronic effects of the nitro and amino groups.
¹³C NMR Quaternary carbons of the quinoxaline ring, CH carbons of the aromatic ring, N-CH₃ carbon, and the three methyl carbons at C2, C3, and C6.Provides a carbon fingerprint of the molecule, confirming the number and types of carbon atoms.
Mass Spec. Molecular ion peak (M⁺) corresponding to the exact mass of C₁₂H₁₄N₄O₂.Confirms the molecular weight and allows for the determination of the molecular formula via high-resolution mass spectrometry.
IR Spec. N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric, around 1500-1550 and 1300-1350 cm⁻¹), C=N and C=C stretching (in the aromatic region, 1400-1600 cm⁻¹).Confirms the presence of key functional groups in the molecule.
Elemental Calculated: C, 58.53%; H, 5.73%; N, 22.75%; O, 13.00%. Found: Values should be within ±0.4% of the calculated values.Provides experimental verification of the elemental composition and purity of the sample.

Potential Applications and Future Work

The presence of the quinoxaline core, along with the nitro and amino functionalities, suggests several potential areas of application for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

  • Medicinal Chemistry: The compound could be screened for a variety of biological activities, including anticancer, antimicrobial, and antiviral properties, as is common for this class of compounds. [1][2]The amino group provides a convenient point for further derivatization to explore structure-activity relationships.

  • Materials Science: Nitro-amino substituted aromatic compounds can exhibit interesting optical and electronic properties. The target molecule could be investigated for applications in dyes, sensors, or as a building block for functional polymers.

Future work should focus on the successful synthesis and characterization of the compound, followed by a thorough investigation of its biological and material properties.

References

  • CN101723817A - Method for preparing 2, 3-butanedione - Google P
  • CN106349081A - Synthesis method of 3,4-diaminotoluene - Google P
  • On the Nitration of Quinoxalines. - J-STAGE. (URL: [Link])

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - MDPI. (URL: [Link])

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - NIH. (URL: [Link])

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (URL: [Link])

  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - NIH. (URL: [Link])

  • The synthesis route of 2,3-substituted-quinoxaline-6-amine derivatives... - ResearchGate. (URL: [Link])

  • CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google P
  • Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites - MDPI. (URL: [Link])

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PubMed. (URL: [Link])

  • Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites - ResearchGate. (URL: [Link])

    • Electrophilic substitution. Part X. Nitration of quinoxaline - RSC Publishing. (URL: [Link])

  • CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene - Google P
  • Mechanochemical Nitration of Organic Compounds - DTIC. (URL: [Link])

  • 2,4-diaminotoluene - Organic Syntheses Procedure. (URL: [Link])

  • CN101973860B - Method for preparing 2,3-butanedione from paraformaldehyde - Google P
  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - MDPI. (URL: [Link])

  • Nitration Lab - YouTube. (URL: [Link])

  • 22.3 Synthesis of Amines | Organic Chemistry - YouTube. (URL: [Link])

  • Generation of Mono- and Bis-dioxiranes from 2,3-Butanedione - ACS Publications. (URL: [Link])

  • Quinoxaline synthesis - Organic Chemistry Portal. (URL: [Link])

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (URL not available)
  • Synthesis method of 3,4-diaminotoluene - Eureka | Patsnap. (URL: [Link])

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Introduction Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant pharmacological and materials science application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant pharmacological and materials science applications.[1][2] Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them a focal point for drug discovery and development.[3] This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the complete chemical structure elucidation of a novel, hypothetical compound: N,2,3-trimethyl-5-nitroquinoxalin-6-amine .

The target molecule possesses a substituted quinoxaline core, featuring methyl groups at the N-1, C-2, and C-3 positions, a nitro group at C-5, and an amine group at C-6. The unambiguous determination of this specific substitution pattern is critical for understanding its structure-activity relationship (SAR), mechanism of action, and potential for further development. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative that explains why specific experiments are chosen and how the resulting data are synergistically integrated to build an unshakeable structural proof.

The elucidation process is a multi-step, integrated workflow, beginning with the confirmation of molecular formula and proceeding through the detailed mapping of atomic connectivity.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_confirmation Final Confirmation Syn Hypothetical Synthesis MS Mass Spectrometry (Molecular Formula) Syn->MS Initial Analysis IR IR Spectroscopy (Functional Groups) MS->IR Elemental Composition NMR NMR Spectroscopy (Connectivity Map) IR->NMR Functional Group Info XRay X-Ray Crystallography (3D Structure) NMR->XRay Proposed Structure Structure Final Structure Confirmed NMR->Structure Strong Evidence XRay->Structure Definitive Proof

Caption: General workflow for chemical structure elucidation.

A Note on Hypothetical Synthesis

To provide context, we presuppose the synthesis of N,2,3-trimethyl-5-nitroquinoxalin-6-amine. A plausible route involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, a classic and versatile method for forming the quinoxaline core.[4] For our target, this could involve reacting 1-methyl-3,4-diamino-2-nitrobenzene with butane-2,3-dione (biacetyl). Subsequent methylation at one of the quinoxaline nitrogens would yield the final product. Understanding the synthetic pathway is crucial as it informs potential isomeric impurities that must be differentiated during analysis.

Part 1: Determination of Molecular Formula via Mass Spectrometry

Causality: The first and most fundamental question in structural elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this, providing an extremely precise mass measurement that allows for the calculation of a unique elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of the purified compound is prepared in HPLC-grade methanol. This is further diluted to approximately 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.

  • Rationale for Additive: Formic acid is added to facilitate protonation of the analyte, promoting the formation of the pseudomolecular ion [M+H]⁺, which is often more stable and abundant for nitrogen-containing compounds.[5]

  • Instrumentation: The sample is infused into an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Rationale for Technique: ESI is a soft ionization technique ideal for polar, heterocyclic molecules like quinoxalines, as it minimizes fragmentation and preserves the molecular ion.

  • Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 100-500. The instrument is calibrated using a known standard to ensure high mass accuracy (< 5 ppm).

Data Interpretation and Validation

The expected molecular formula for N,2,3-trimethyl-5-nitroquinoxalin-6-amine is C₁₁H₁₂N₄O₂ .

  • Theoretical Mass Calculation: The monoisotopic mass of the protonated molecule [C₁₁H₁₃N₄O₂]⁺ is calculated to be 233.1033 .

  • Experimental Validation: The HRMS spectrum is expected to show a prominent peak at m/z ≈ 233.1033. If the measured mass is within a tight tolerance (e.g., ± 0.001 Da or 5 ppm) of the theoretical value, the molecular formula is confirmed with high confidence.

  • Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can occur, providing preliminary structural clues. Common fragmentation patterns for aromatic compounds involve the loss of small, stable neutral molecules.[6][7] Expected losses include:

    • Loss of NO₂ (46 Da)

    • Loss of a methyl radical (15 Da)

    • Cleavage within the quinoxaline ring system.

ParameterExpected ValuePurpose
Molecular FormulaC₁₁H₁₂N₄O₂Defines the elemental composition.
Theoretical [M+H]⁺233.1033 m/zThe calculated exact mass for HRMS comparison.
Observed [M+H]⁺~233.1033 ± 5 ppmExperimental confirmation of the molecular formula.
Key Fragments[M-CH₃]⁺, [M-NO₂]⁺Provide initial clues about labile functional groups.

Part 2: Identification of Functional Groups via Infrared (IR) Spectroscopy

Causality: With the molecular formula established, IR spectroscopy is employed as a rapid and effective method to confirm the presence of the key functional groups suggested by the formula (amine, nitro group, aromatic rings, and aliphatic chains).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the diamond crystal of the ATR accessory.

  • Rationale for Technique: ATR is a modern, convenient technique that requires minimal sample preparation and provides high-quality spectra of solid samples.

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 500 cm⁻¹, with background correction performed against ambient air.

Predicted Spectral Data and Interpretation

The IR spectrum provides a molecular "fingerprint." For our target molecule, we anticipate characteristic absorption bands corresponding to its specific functional groups.[8]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale and Interpretation
Amine (N-H) N-H Stretch~3400 - 3300 cm⁻¹A sharp, medium intensity band confirming the secondary amine (N-methyl amine).[9]
Nitro (NO₂) Asymmetric & Symmetric Stretch~1550-1500 & 1360-1300 cm⁻¹Two strong, distinct peaks characteristic of an aromatic nitro group. Their presence is a critical validation point.
Aromatic Ring C=C Stretch~1600 - 1450 cm⁻¹Multiple sharp bands indicating the quinoxaline aromatic system.
Aromatic C-H C-H Stretch~3100 - 3000 cm⁻¹Weak to medium bands, typically appearing just above 3000 cm⁻¹.
Aliphatic C-H C-H Stretch~3000 - 2850 cm⁻¹Bands corresponding to the methyl groups, appearing just below 3000 cm⁻¹.[10]
Aromatic C-N C-N Stretch~1335 - 1250 cm⁻¹A strong band indicative of the amine linkage to the aromatic ring.[9]

The combined observation of these bands provides a self-validating system: the N-H stretch confirms the amine, the strong absorptions around 1530 and 1350 cm⁻¹ confirm the nitro group, and the various C-H and C=C stretches confirm the presence of both aromatic and aliphatic components, all consistent with the proposed structure.

Part 3: Unambiguous Connectivity Mapping with NMR Spectroscopy

Causality: While MS and IR confirm the 'what' (formula and functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the 'how'—the precise atomic connectivity and constitution of the molecule. A full suite of 1D and 2D NMR experiments is required to solve the puzzle completely.[11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent: DMSO-d₆ is an excellent solvent for many polar organic molecules and its residual proton signal does not interfere with most of the aromatic region. It is also capable of hydrogen bonding, which can help in observing exchangeable protons like N-H.

  • Instrumentation: All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiments to be run:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon-13)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Data Interpretation: A Step-by-Step Assembly
¹H and ¹³C NMR: The Building Blocks

Based on the proposed structure, we can predict the expected signals. The powerful electron-withdrawing nitro group and electron-donating amine group will significantly influence the chemical shifts of the aromatic protons and carbons.[12]

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Integration / Notes
H7 / H8 7.5 - 8.5120 - 135Two doublets, showing ortho coupling. Their exact shifts depend on the combined electronic effects.
NH-CH₃ ~3.0 - 3.5~30 - 40Singlet, 3H integration. The N-methyl group.
C2-CH₃ ~2.5 - 2.8~15 - 25Singlet, 3H integration. Methyl on the pyrazine ring.
C3-CH₃ ~2.5 - 2.8~15 - 25Singlet, 3H integration. Methyl on the pyrazine ring.
NH Variable, broad-A broad singlet that may exchange with D₂O. Its position is concentration and temperature dependent.[13]
C2 / C3 -~150 - 160Quaternary carbons attached to nitrogen and methyl groups.
C5 / C6 -~140 - 150Quaternary carbons bearing the nitro and amine groups.
C4a / C8a -~135 - 145Quaternary carbons at the ring junction.
2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this process, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to link different fragments of the molecule.[14][15][16][17]

Key HMBC Correlations for Structural Confirmation:

  • Placement of Methyl Groups:

    • The protons of the N-CH₃ group should show a correlation to the C6 carbon, confirming its attachment to the amine group.

    • The protons of the C2-CH₃ group will correlate to the C2 and C3 carbons of the quinoxaline ring.

    • Similarly, the C3-CH₃ protons will correlate to C3 and C2 .

  • Confirming the Quinoxaline Core:

    • The aromatic proton H7 will show correlations to the quaternary carbons C5 and C8a .

    • The aromatic proton H8 will correlate to the quaternary carbon C4a .

  • Verifying Substituent Positions:

    • The correlation from the N-CH₃ protons to C6 is the definitive link that places the N-methylamino group at position 6.

    • The downfield chemical shift of C5 and its lack of an attached proton (confirmed by HSQC) is consistent with the attachment of the strongly electron-withdrawing nitro group.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Note: The DOT language script above is a conceptual representation. A real diagram would overlay arrows on the chemical structure.

The combination of these 2D NMR experiments allows for the unambiguous assembly of the molecular structure, piece by piece, providing a self-validating dataset that confirms the identity of N,2,3-trimethyl-5-nitroquinoxalin-6-amine.

Part 4: The Definitive Proof - Single Crystal X-Ray Crystallography

Causality: While the combination of MS and NMR provides overwhelmingly strong evidence for the proposed structure, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[18] It provides a precise three-dimensional map of the atoms in space, confirming not only the connectivity but also the exact bond lengths, bond angles, and stereochemistry.[19][20]

Experimental Protocol: X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are the primary prerequisite. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).[21]

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibration.[22] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[18]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined computationally to best fit the experimental data, resulting in the final crystal structure.

Data Interpretation

The output of a successful X-ray crystallography experiment is a definitive 3D model of the molecule. This model will:

  • Absolutely confirm the connectivity: It will show the exact placement of the N-methyl, C-methyl, nitro, and amine groups on the quinoxaline framework.

  • Provide precise geometric data: Bond lengths and angles can be measured with high precision, offering insights into the electronic nature of the molecule (e.g., the effect of the nitro group on the aromatic ring geometry).

  • Reveal intermolecular interactions: The crystal packing will show how molecules interact with each other in the solid state, revealing hydrogen bonding, π-stacking, or other non-covalent forces.

Conclusion

The structural elucidation of a novel compound like N,2,3-trimethyl-5-nitroquinoxalin-6-amine is a systematic process of evidence accumulation. Each analytical technique provides a unique and essential piece of the puzzle. High-resolution mass spectrometry unequivocally establishes the molecular formula. Infrared spectroscopy rapidly confirms the presence of the expected functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, providing a robust and detailed structural hypothesis. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation, delivering a precise three-dimensional portrait of the molecule.

This integrated, multi-technique approach ensures the highest level of scientific integrity, creating a self-validating system where the data from each experiment corroborates the others, leading to a confident and irrefutable structural assignment.

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Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary: N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is a novel chemical entity for which no di...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is a novel chemical entity for which no direct biological activity or therapeutic target data has been publicly documented. This guide, therefore, provides a comprehensive framework for its investigation, built upon the well-established polypharmacology of the quinoxaline scaffold. Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of therapeutic activities.[1] This document synthesizes data from analogous compounds to hypothesize potential target classes, including protein kinases, inflammatory enzymes, and modulators of protein-protein interactions. We present a systematic, multi-phase strategy for target identification, validation, and mechanism of action studies, combining computational prediction with robust experimental protocols. This guide is designed to serve as a foundational roadmap for researchers aiming to elucidate the therapeutic potential of this promising, yet uncharacterized, molecule.

The Quinoxaline Scaffold: A Foundation for Target Hypothesis

The quinoxaline core, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents. Its rigid, planar structure and electron-rich nitrogen atoms enable it to interact with a diverse array of biological targets, including enzymes, DNA, and receptor proteins.[2] Quinoxaline derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Given the absence of specific data for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, our initial strategy is to infer potential targets based on the established activities of structurally related compounds.

Structural Features and Their Implications

The specific substitutions on the N,2,3-Trimethyl-5-nitroquinoxalin-6-amine core are critical in defining its potential bioactivity:

  • Quinoxaline Core: Provides the fundamental scaffold for interaction with ATP-binding pockets (common in kinases) and other hydrophobic regions on protein surfaces.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly alters the electronic properties of the aromatic system. In hypoxic environments, such as solid tumors or anaerobic bacteria, the nitro group can be bioreduced to form reactive oxygen species (ROS), leading to cellular damage.[3]

  • Amino Group (-NH₂): Acts as a key hydrogen bond donor and acceptor, critical for forming specific, high-affinity interactions within a protein's binding site.

  • Trimethyl Groups (-CH₃): These methyl groups add steric bulk and increase lipophilicity. They can engage in hydrophobic interactions within a target's binding pocket and influence the molecule's overall orientation and binding affinity.

Based on these features and the broader quinoxaline literature, we can hypothesize several high-probability target classes.

Hypothesized Therapeutic Target Classes

Protein Kinases

The human kinome is a major focus for drug discovery, particularly in oncology.[4] Quinoxalines are well-documented as ATP-competitive kinase inhibitors, fitting into the adenine-binding pocket.[4][5]

  • Receptor Tyrosine Kinases (RTKs): Many quinoxaline derivatives show potent inhibition of RTKs involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4]

  • Non-Receptor Tyrosine Kinases: Targets like the Src family of kinases are also implicated.[4]

  • Serine/Threonine Kinases: Quinoxalines have been developed as inhibitors of kinases like Pim-1/2, which are involved in cancer cell survival, and Glycogen Synthase Kinase-3β (GSK-3β), a target in neurodegenerative diseases and cancer.[6][7]

Enzymes of the Inflammatory Cascade

Quinoxaline derivatives have shown anti-inflammatory and analgesic activities.[8] A plausible target in this domain is Cyclooxygenase-2 (COX-2) , a key enzyme in prostaglandin synthesis. Dual inhibitors of EGFR and COX-2 have been developed from quinoxaline scaffolds, suggesting a potential for multi-target activity.[9]

Protein-Protein Interactions (PPIs)

Targeting PPIs is a challenging but increasingly successful frontier in drug discovery.[10] The rigid quinoxaline scaffold can be elaborated to mimic key "hot spot" residues at a PPI interface. For example, quinoxaline-containing molecules have been designed to inhibit the interaction between the transcription coactivator AF9 and DOT1L, a target in MLL-rearranged leukemia.[11]

A Strategic Workflow for Target Identification and Validation

We propose a phased approach, beginning with broad, computational methods to generate hypotheses, followed by progressively focused experimental validation.

Phase 1: In Silico Target Prediction

The initial step is to leverage computational tools to predict potential biological targets, providing a cost-effective and rapid method for hypothesis generation.[12] This "target fishing" approach uses algorithms that correlate the chemical structure of the query molecule with vast databases of known ligand-target interactions.[13]

Workflow: In Silico Target Prediction

  • Compound Input: The 2D or 3D structure of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is submitted to multiple prediction servers.

  • Algorithm Execution: A combination of ligand-based and structure-based methods is employed.

    • Ligand-Based: Methods like chemical similarity searching (e.g., TargetHunter, SwissTargetPrediction) compare the molecule to a database of compounds with known targets.[12]

    • Structure-Based: Panel docking screens the molecule against a library of 3D protein structures to predict binding affinity.

  • Target Prioritization: The outputs from various tools are aggregated. Targets that are consistently predicted by multiple, orthogonal methods are ranked higher.

  • Hypothesis Output: A prioritized list of potential protein targets (e.g., kinases, proteases, GPCRs) is generated for experimental validation.

InSilico_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_analysis Analysis & Output Compound N,2,3-Trimethyl-5-nitro- quinoxalin-6-amine Structure LigandBased Ligand-Based Methods (e.g., SwissTargetPrediction) Compound->LigandBased StructureBased Structure-Based Methods (e.g., Panel Docking) Compound->StructureBased Aggregation Aggregate & Cross-Validate Results LigandBased->Aggregation StructureBased->Aggregation Prioritization Rank Targets by Confidence Score Aggregation->Prioritization Output Prioritized List of Potential Targets Prioritization->Output

Caption: In Silico Target Prediction Workflow.

Phase 2: In Vitro Target Validation & Engagement

The prioritized list from Phase 1 must be subjected to rigorous experimental validation. The primary goal of this phase is to confirm a direct, physical interaction between the compound and the predicted target protein.

Technique Principle Application & Rationale
Kinome Profiling Measures compound's inhibitory activity against a large panel of purified protein kinases.A high-throughput, unbiased screen to rapidly identify kinase targets and assess selectivity. Essential given the prevalence of kinases as quinoxaline targets.[14]
Biochemical Assays Quantifies the effect of the compound on the activity of a purified enzyme (e.g., IC₅₀ determination).The gold standard for confirming functional inhibition of a specific, purified enzyme predicted in Phase 1.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein, increasing its melting temperature in cells or cell lysates.[15]Critically demonstrates target engagement in a physiological context (intact cells), confirming the compound reaches and binds its target.[16]

Experimental Protocol: Kinase Panel Profiling

  • Compound Preparation: Dissolve N,2,3-Trimethyl-5-nitroquinoxalin-6-amine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of >400 kinases.

  • Reaction: Each kinase reaction is performed in a microplate well containing the specific kinase, its substrate, ATP, and the test compound. A control reaction (DMSO vehicle) is run for each kinase.

  • Activity Measurement: Kinase activity is measured by quantifying substrate phosphorylation, often using radiometric (³³P-ATP) or fluorescence-based methods.

  • Data Analysis: The percent inhibition for each kinase is calculated relative to the DMSO control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).

  • Follow-up: For confirmed hits, a full dose-response curve is generated to determine the IC₅₀ value, a measure of potency.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line predicted to express the target) and treat with either the test compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or detergents).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Detection: Collect the supernatant and quantify the amount of the specific target protein remaining soluble at each temperature using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.[17]

Phase 3: Cellular and Functional Validation

Confirming target engagement is necessary but not sufficient. This phase aims to demonstrate that the compound-target interaction translates into a measurable biological effect in a cellular context.

Workflow: Cellular Functional Validation

  • Target Engagement Confirmation: Use CETSA to confirm the compound binds the target in the chosen cell line.

  • Downstream Signaling Analysis: Measure the effect of the compound on the known signaling pathway of the target. For a kinase, this involves using Western Blot to measure the phosphorylation status of its direct downstream substrate.

  • Phenotypic Assays: Assess the overall cellular response. If the hypothesized target is involved in cell proliferation, assays for cell viability (e.g., MTT assay), apoptosis (e.g., Caspase-Glo assay), and cell cycle progression (e.g., flow cytometry) are conducted.

  • Causality Confirmation: To ensure the observed phenotype is due to inhibition of the specific target, perform target knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR/Cas9). A valid on-target effect would be phenocopied by genetic ablation of the target, and the compound should show reduced efficacy in the knockout cells.

Cellular_Validation_Workflow cluster_pathway Hypothetical Kinase Pathway cluster_validation Validation Assays Compound Quinoxaline Compound TargetKinase Target Kinase (e.g., EGFR) Compound->TargetKinase Inhibits Substrate Downstream Substrate (p-ERK) TargetKinase->Substrate Phosphorylates WB Western Blot (Measure p-ERK) TargetKinase->WB Assesses Phenotype Cellular Phenotype (e.g., Proliferation) Substrate->Phenotype Drives MTT MTT Assay (Measure Viability) Phenotype->MTT Assesses

Caption: Cellular Validation of a Hypothesized Kinase Target.

Advanced Unbiased Target Deconvolution

If initial candidate approaches are inconclusive or to identify potential off-targets responsible for toxicity or polypharmacology, unbiased chemical proteomics methods can be employed. These techniques identify compound-binding proteins from the entire proteome without prior bias.

  • Capture Compound Mass Spectrometry (CCMS): This method utilizes a tri-functional chemical probe derived from the parent compound to covalently capture binding partners from a cell lysate, which are then identified by mass spectrometry.[18]

  • Proteome-Integral Solubility Alteration (PISA): A variation of CETSA where the stability of the entire proteome is assessed upon compound treatment, allowing for the simultaneous identification of many potential targets.

These advanced methods provide a comprehensive view of the compound's interactome, offering crucial insights for lead optimization and understanding its mechanism of action.[19][20]

Conclusion

While N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is an uncharacterized molecule, its quinoxaline scaffold provides a strong foundation for hypothesizing its therapeutic targets. Based on extensive literature, protein kinases involved in oncology and enzymes of the inflammatory pathway represent the most promising starting points for investigation. The multi-phased strategy outlined in this guide—from in silico prediction to biochemical validation, cellular target engagement, and functional pathway analysis—provides a rigorous and field-proven framework. This systematic approach will enable researchers to efficiently deconvolve the targets of this novel compound, elucidate its mechanism of action, and ultimately determine its potential as a next-generation therapeutic agent.

References

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Exploratory

The Quinoxaline Scaffold: A Legacy of Discovery and a Future of Therapeutic Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of a Privileged Scaffold The story of quinoxaline, a deceptively simple bicyclic heteroaromatic compound,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Privileged Scaffold

The story of quinoxaline, a deceptively simple bicyclic heteroaromatic compound, is a testament to the enduring power of fundamental chemical synthesis and the unexpected biological treasures that can be unlocked from a single molecular framework. Formed by the fusion of a benzene and a pyrazine ring, the quinoxaline core has, for over a century, served as a versatile and fruitful starting point for the development of a vast array of therapeutic agents.[1][2][3] Its journey from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry is a compelling narrative of scientific inquiry, serendipitous discovery, and rational drug design.

This technical guide provides a comprehensive exploration of the discovery and history of quinoxaline-based compounds in medicinal chemistry. We will delve into the foundational synthetic methodologies, trace the evolution of their therapeutic applications, dissect key structure-activity relationships, and provide practical insights into the experimental workflows that have propelled this remarkable class of molecules to the forefront of drug discovery.

The Genesis: From Aniline Dyes to a Novel Heterocycle

The latter half of the 19th century was a period of intense innovation in synthetic organic chemistry, largely driven by the burgeoning aniline dye industry. It was within this context of exploring the reactivity of aromatic amines that the quinoxaline scaffold was first brought into existence.

The Landmark Hinsberg Condensation

In 1884, German chemists Wilhelm Körner and Carl Hinsberg reported the first synthesis of a quinoxaline derivative.[1][2] Their pioneering work established the fundamental and remarkably robust reaction for constructing the quinoxaline core: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This elegant and efficient method, now universally known as the Hinsberg condensation or Hinsberg reaction, remains a cornerstone of quinoxaline synthesis to this day.[1][4]

The causality behind this experimental choice lies in the nucleophilic nature of the diamine and the electrophilic character of the dicarbonyl compound. The reaction proceeds through a two-step mechanism involving the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring system.

Hinsberg_Condensation cluster_reactants Reactants cluster_process Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation cyclization Cyclization & Aromatization condensation->cyclization quinoxaline Quinoxaline Derivative cyclization->quinoxaline Drug_Discovery_Flow cluster_discovery Discovery & Design cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_development Development lead_id Lead Identification (e.g., Natural Product, HTS) sar SAR Studies & Lead Optimization lead_id->sar synthesis Chemical Synthesis of Analogs sar->synthesis in_vitro In Vitro Biological Evaluation (e.g., Cytotoxicity, Enzyme Assays) synthesis->in_vitro in_vitro->sar Feedback in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo preclinical Preclinical Development in_vivo->preclinical clinical Clinical Trials preclinical->clinical VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration Signaling->Angiogenesis Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR2 Inhibits

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Abstract This document provides a comprehensive guide to the purification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a substituted nitroaromatic amine. Due to the limited availability of specific literature for this e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a substituted nitroaromatic amine. Due to the limited availability of specific literature for this exact molecule, this guide synthesizes established methodologies for analogous compounds, including substituted quinoxalines and nitroaromatic amines. The protocols herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a strong foundational framework for achieving high purity. This guide emphasizes the rationale behind procedural choices, equipping the user with the necessary knowledge to troubleshoot and optimize the purification process. Key techniques covered include initial workup and extraction, column chromatography, and recrystallization.

Introduction: Understanding the Molecule and Purification Strategy

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The structure incorporates both a basic amine group and an electron-withdrawing nitro group on the aromatic ring. This substitution pattern dictates the molecule's physicochemical properties, such as polarity and solubility, which are critical considerations for developing a purification strategy.

The presence of both a nitro and an amino group makes the target molecule significantly polar. The likely impurities in a crude sample will depend on the synthetic route but can be broadly categorized as:

  • Unreacted starting materials.

  • Partially reacted intermediates (e.g., a dinitro precursor if the amine is formed by reduction of a second nitro group).

  • Byproducts from side reactions.

Our multi-step purification strategy is designed to systematically remove these impurities based on their differential chemical and physical properties. The workflow will proceed from a general crude cleanup to more specific, high-resolution techniques.

Initial Workup and Liquid-Liquid Extraction

Causality: The initial step following synthesis is to quench the reaction and perform a liquid-liquid extraction to separate the crude product from inorganic salts, and highly polar or non-polar impurities. The choice of organic solvent is critical. Ethyl acetate is a common and effective choice for moderately polar compounds like the target molecule. A weak base wash (e.g., sodium bicarbonate solution) is included to remove any acidic residues from the reaction.

Protocol:

  • Reaction Quenching: Carefully quench the reaction mixture by pouring it into a beaker of ice-cold water with stirring.

  • Solvent Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acid.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude solid product.[2]

Purification via Column Chromatography

Expertise & Experience: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3] For N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, the significant polarity difference between the desired product and less polar impurities (like unreacted starting materials or non-polar byproducts) makes silica gel chromatography an excellent choice.[4][5] The key to a successful separation is the selection of an appropriate mobile phase (eluent). A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will provide the best resolution.[2]

Selecting the Eluent System

A solvent system of hexane and ethyl acetate is a standard and effective choice for many organic compounds. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude product in ethyl acetate or dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with varying ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

  • Visualize the spots under UV light. The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.3-0.4.

Column Chromatography Protocol

Mandatory Visualization:

G cluster_prep Preparation cluster_elution Elution cluster_post Post-Chromatography p1 Prepare Slurry (Silica Gel + Hexane) p2 Pack Column p1->p2 p3 Add Sand Layer p2->p3 p4 Load Crude Product p3->p4 e1 Start with Low Polarity Eluent (e.g., 9:1 Hexane:EtOAc) p4->e1 e2 Collect Fractions e1->e2 e3 Monitor Fractions by TLC e2->e3 e4 Gradually Increase Eluent Polarity e3->e4 e5 Elute Target Compound e4->e5 c1 Combine Pure Fractions e5->c1 c2 Evaporate Solvent c1->c2 c3 Obtain Purified Product c2->c3

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230–400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[4]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading".

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin eluting the column with the low-polarity solvent system, collecting the eluate in fractions (e.g., test tubes or vials).

    • Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 to 1:1 hexane:ethyl acetate) to elute compounds of increasing polarity.

    • The less polar nitro-group-containing impurities will elute before the more polar amino-group-containing product.[2]

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

Purification via Recrystallization

Trustworthiness: Recrystallization is a powerful technique for final polishing of a solid product. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A well-chosen solvent will dissolve the target compound at high temperatures but not at low temperatures, while impurities will either remain soluble or insoluble at all temperatures.[6]

Solvent Selection for Recrystallization

The ideal solvent should exhibit a steep solubility curve for the target compound.[6] Given the polar nature of nitroaromatic compounds, polar solvents are a good starting point.[6] For amines, acidic solvents like acetic acid can sometimes be used, but this may form salts.[7] A mixed solvent system is often effective when a single solvent is not ideal.[6]

Solvent Screening Protocol:

  • Place a small amount of the purified product from the column in several different test tubes.

  • Add a small amount of a test solvent (see table below) to each tube.

  • Observe solubility at room temperature.

  • If insoluble, heat the mixture to the solvent's boiling point and observe.

  • If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath.

  • Observe if crystals form. The best solvent will dissolve the compound when hot and form abundant crystals upon cooling.

Table 1: Potential Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar78Often a good choice for polar compounds containing hydrogen bond donors/acceptors.
IsopropanolPolar82Similar to ethanol, but can offer different solubility characteristics.
AcetonitrilePolar82A polar aprotic solvent that can be effective for quinoxaline derivatives.[8]
TolueneNon-polar111May be a good "anti-solvent" in a mixed system with a more polar solvent like ethanol or ethyl acetate.
Ethyl AcetateMid-polar77A versatile solvent; may work as a single solvent or in a pair.
Recrystallization Protocol

Mandatory Visualization:

G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation d1 Place solid in flask d2 Add minimum amount of hot solvent d1->d2 d3 Ensure complete dissolution d2->d3 c1 Cool slowly to room temperature d3->c1 c2 Cool further in ice bath c1->c2 c3 Induce crystallization if needed c2->c3 i1 Collect crystals by vacuum filtration c3->i1 i2 Wash with cold solvent i1->i2 i3 Dry crystals under vacuum i2->i3

Caption: General Recrystallization Workflow.

Step-by-Step Methodology:

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method using an acetonitrile/water mobile phase is often suitable for quinoxaline derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety and Handling

Substituted nitroaromatics and quinoxalines should be handled with care. Based on data for similar compounds like 6-nitroquinoxaline, the target compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

References

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available at: [Link]

  • National Institutes of Health (NIH). (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]

  • PubMed. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 96029, Quinoxaline, 6-nitro-. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • ResearchGate. (2023). Differential cleavage plot determined for the nitro-quinoxaline derivative 14…. Available at: [Link]

  • SciSpace. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. Available at: [Link]

  • Google Patents. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • ResearchGate. (2024). Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. Available at: [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available at: [Link]

  • ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available at: [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. Available at: [Link]

  • MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Available at: [Link]

Sources

Application

Application Note: High-Throughput Quantification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine using Validated LC-MS/MS and HPLC-UV Methods

Abstract This technical guide provides detailed, validated analytical protocols for the robust quantification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a novel heterocyclic compound with potential pharmaceutical appl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed, validated analytical protocols for the robust quantification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a novel heterocyclic compound with potential pharmaceutical applications. Recognizing the critical need for accurate and reliable analytical methods in drug development, we present two orthogonal approaches: a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level detection in complex biological matrices, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for routine analysis of bulk drug substance and formulated products. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This document serves as a comprehensive resource for researchers, analytical scientists, and quality control professionals engaged in the development of therapeutic agents based on the quinoxaline scaffold.

Introduction: The Analytical Imperative for Novel Quinoxaline Derivatives

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are of great interest to medicinal chemists due to their wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[4][5] N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is an emerging investigational compound within this class. As with any potential therapeutic agent, the journey from discovery to clinical application is underpinned by rigorous analytical science. The ability to accurately quantify the active pharmaceutical ingredient (API) in various matrices is fundamental to understanding its pharmacokinetics, ensuring manufacturing consistency, and guaranteeing patient safety.

The presence of both amino and nitro functional groups on the aromatic quinoxaline core suggests that the compound will possess strong chromophores, making it amenable to UV-Vis spectroscopic detection.[4][6] Furthermore, the molecule's structure lends itself to efficient ionization and fragmentation, which are prerequisites for sensitive mass spectrometric analysis. This application note details the development and validation of two complementary analytical methods to leverage these properties for reliable quantification.

Method Selection Rationale: Orthogonal Approaches for Comprehensive Analysis

A multi-faceted analytical strategy is crucial during drug development. We have therefore developed two distinct but complementary methods for the quantification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

  • LC-MS/MS for Bioanalysis and Trace Impurity Detection: For the analysis of samples with complex matrices and low analyte concentrations, such as plasma or tissue homogenates, LC-MS/MS is the gold standard.[7][8] Its superior sensitivity and selectivity, derived from the monitoring of specific precursor-to-product ion transitions, allow for accurate quantification even in the presence of interfering substances.

  • HPLC-UV for Routine Quality Control: For the analysis of bulk drug substance and formulated products where the analyte is present at high concentrations, a simpler, more cost-effective, and widely available technique like HPLC-UV is often preferred.[9][10] Its robustness and ease of implementation make it ideal for routine quality control and release testing.

The use of these two orthogonal methods provides a comprehensive analytical toolkit for the development of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

Experimental Workflow Overview

The overall analytical workflow for both the LC-MS/MS and HPLC-UV methods follows a standardized process from sample receipt to data reporting. This ensures consistency and traceability throughout the analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Login Sample Receipt & Login Standard_Prep Standard & QC Preparation Sample_Login->Standard_Prep Define Concentration Levels Sample_Extraction Sample Extraction/Dilution Standard_Prep->Sample_Extraction Spiking (for bioanalysis) System_Suitability System Suitability Check Sample_Extraction->System_Suitability Load Samples Sequence_Run LC-MS/MS or HPLC-UV Sequence Run System_Suitability->Sequence_Run Pass/Fail Data_Integration Peak Integration & Quantification Sequence_Run->Data_Integration Raw Data Validation_Check Validation Parameter Assessment Data_Integration->Validation_Check Concentration Data Report_Generation Final Report Generation Validation_Check->Report_Generation Verified Results

Caption: General experimental workflow from sample preparation to final reporting.

Protocol 1: Quantification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine by LC-MS/MS

This protocol is optimized for high sensitivity and is ideal for pharmacokinetic studies and the detection of trace-level impurities.

Materials and Reagents
  • N,2,3-Trimethyl-5-nitroquinoxalin-6-amine reference standard (purity >99%)

  • Internal Standard (IS): (e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, rat plasma)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental parameters for the LC-MS/MS analysis.

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6495 Triple Quadrupole or equivalent[11]
Column Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm) or equivalent[8]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.7 mL/min[8]
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See table below
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
9.010

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

Note: These values are hypothetical and must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zCollision Energy (eV)
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine[M+H]⁺Fragment 1Optimized Value
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine[M+H]⁺Fragment 2 (Qualifier)Optimized Value
Internal Standard[M+H]⁺Fragment 1Optimized Value
Sample Preparation Protocol (for Plasma Samples)
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[12]

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Method Validation

The method must be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[1][2][13]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: A linear relationship between the concentration and the instrument response over a defined range. A correlation coefficient (r²) > 0.99 is typically required.[14]

  • Accuracy and Precision: Accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification), and precision (%RSD) should not exceed 15% (20% at LLOQ).[12][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term).

Protocol 2: Quantification of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine by HPLC-UV

This protocol is designed for the routine analysis of higher concentration samples, such as bulk API and pharmaceutical formulations.

Materials and Reagents
  • N,2,3-Trimethyl-5-nitroquinoxalin-6-amine reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (reagent grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The table below outlines the instrumental parameters for the HPLC-UV analysis.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[15]
Mobile Phase Isocratic: 50:50 (v/v) Methanol:Water[16]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan (likely in the 254-380 nm range)
Sample Preparation Protocol (for Bulk Drug Substance)
  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the bulk drug substance sample in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[15][16]

Method Validation

The HPLC-UV method should also be validated in accordance with ICH Q2(R2) guidelines, focusing on parameters relevant to quality control testing.[1][3][17]

  • Specificity: Demonstrate resolution from potential impurities and degradation products.

  • Linearity and Range: Establish a linear response over a specified concentration range (e.g., 80-120% of the nominal concentration).

  • Accuracy and Precision: Assess recovery and repeatability (%RSD) across the specified range. For an assay of a drug substance, an RSD of ≤ 2% is often acceptable.[3]

  • Robustness: Evaluate the method's performance under small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.

Data Interpretation and System Suitability

For both methods, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.

System_Suitability Suitability_Parameters System Suitability Test Parameter Acceptance Criteria Tailing_Factor Tailing Factor (Asymmetry) T ≤ 2.0 Theoretical_Plates Theoretical_Plates Resolution Resolution Precision_Injection Precision of Replicate Injections %RSD ≤ 2.0%

Sources

Method

Application Note &amp; Protocol: Assessing the Antimicrobial Activity of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Audience: Researchers, scientists, and drug development professionals. Introduction: The Promise of Quinoxaline Scaffolds in Antimicrobial Research The rise of antimicrobial resistance presents a formidable challenge to...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Quinoxaline Scaffolds in Antimicrobial Research

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents that can circumvent existing resistance mechanisms.[1] The quinoxaline scaffold, a heterocyclic framework composed of a fused benzene and pyrazine ring, has emerged as a particularly promising area of research.[1][2] Compounds containing the quinoxaline nucleus are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4]

The antimicrobial potential of quinoxaline derivatives is often attributed to their ability to act as bioreductive agents.[5] For instance, quinoxaline 1,4-di-N-oxides can undergo metabolic reduction under hypoxic conditions, generating reactive oxygen species (ROS) and free radicals that induce oxidative damage to microbial DNA, cell walls, and membranes, ultimately leading to cell death.[2][5] This mechanism of action, which involves DNA synthesis inhibition, distinguishes them from many conventional antibiotic classes and offers a potential strategy to combat resistant pathogens.[2][6]

This document provides a comprehensive, step-by-step protocol for evaluating the antimicrobial efficacy of a novel derivative, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine . The methodologies described herein are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure robust, reproducible, and comparable data.[7][8][9] We will detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for establishing the Minimum Bactericidal Concentration (MBC).

Foundational Concepts: MIC and MBC

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10] It is the primary quantitative measure of a compound's in vitro potency and is a critical first step in susceptibility testing. This protocol will employ the broth microdilution method, a standardized and cost-effective technique for determining MIC values for multiple compounds or organisms simultaneously.[10][11]

Minimum Bactericidal Concentration (MBC): While the MIC indicates the concentration that inhibits growth (bacteriostatic activity), the MBC determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[12][13] This is ascertained by subculturing from the clear wells of an MIC assay onto agar plates that do not contain the test compound.[14] An antimicrobial agent is typically considered bactericidal if the MBC is no more than four times the MIC.[12]

Materials and Reagents

3.1. Test Compound

  • N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

  • Stock Solution Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

3.2. Bacterial Strains (Quality Control)

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Rationale: Using standardized ATCC (American Type Culture Collection) strains is essential for quality control and ensures that results are comparable across different laboratories and experiments.[11]

3.3. Growth Media and Buffers

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.9% Saline, sterile

3.4. Equipment and Consumables

  • Sterile 96-well, flat-bottom microtiter plates

  • Multichannel pipette (50-200 µL)

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Bacteriological incubator (35 ± 2 °C)

  • Vortex mixer

  • Sterile petri dishes

  • Sterile inoculation loops or spreaders

  • Biosafety cabinet (Class II)

Experimental Workflow Diagram

G prep_stock Prepare Compound Stock Solution (e.g., 1280 µg/mL in DMSO) serial_dilute Perform 2-Fold Serial Dilution of Compound in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) inoculate_plate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate serial_dilute->inoculate_plate incubate_mic Incubate Plate (35°C for 18-24 h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc data_analysis Data Analysis & Interpretation read_mic->data_analysis incubate_mbc Incubate Agar Plates (35°C for 18-24 h) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc read_mbc->data_analysis

Sources

Application

Application Notes &amp; Protocols: Investigating the Apoptotic Potential of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds in Oncology The quinoxaline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds in Oncology

The quinoxaline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer properties. Many quinoxaline derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, a critical process for tissue homeostasis and a primary target for cancer therapeutic development. The compound of interest, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, possesses key structural features—a planar aromatic system capable of DNA intercalation and a nitro group which can be bioreduced to generate reactive oxygen species (ROS)—that suggest a strong potential for inducing apoptosis.

These application notes provide a comprehensive framework for researchers to systematically investigate the pro-apoptotic activity of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. The protocols outlined herein are designed to be self-validating, guiding the user from initial screening for cytotoxic effects to the detailed elucidation of the underlying molecular mechanisms.

Foundational Concepts: The Hallmarks of Apoptosis

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a specific family of proteases called caspases. The two primary pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Understanding these pathways is crucial for designing experiments to determine the mechanism of action of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

The intrinsic pathway is often initiated by cellular stress, such as DNA damage or oxidative stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3. The process is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Experimental Workflow for Apoptosis Induction Studies

The following diagram outlines a logical workflow for the investigation of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine's pro-apoptotic effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Elucidation A Dose-Response & Time-Course (MTT/XTT Assay) B Determine IC50 Value A->B Analyze Data C Annexin V / Propidium Iodide (Flow Cytometry) B->C Proceed if Cytotoxic E Confirm Apoptotic Cell Death C->E D Morphological Analysis (DAPI/Hoechst Staining) D->E F Caspase Activity Assays (Caspase-3, -8, -9) E->F Proceed if Apoptosis Confirmed J Elucidate Signaling Pathway F->J G Mitochondrial Membrane Potential (JC-1 Assay) G->J H Western Blot Analysis (Bcl-2 family, PARP) H->J I ROS Detection (DCFH-DA Assay) I->J

Figure 1: A structured workflow for investigating the apoptotic potential of a novel compound.

Protocols for Key Experiments

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (stock solution in DMSO)

  • Cancer cell line (e.g., HeLa, A549, or a relevant line for the intended research)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with N,2,3-Trimethyl-5-nitroquinoxalin-6-amine at the predetermined IC50 concentration for a specific time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Measurement of Caspase-3 Activity

Principle: The activation of executioner caspases, particularly caspase-3, is a key event in apoptosis. Caspase-3 activity can be measured using a fluorogenic substrate, such as DEVD-AMC, which releases a fluorescent molecule (AMC) upon cleavage by active caspase-3.

Materials:

  • Caspase-3 Activity Assay Kit

  • Treated and untreated cells

  • Lysis Buffer

  • Caspase-3 substrate (DEVD-AMC)

  • Fluorometer (excitation/emission ~380/460 nm)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound, harvest, and lyse them according to the kit manufacturer's instructions to prepare a cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well black plate, add an equal amount of protein from each sample. Add the reaction buffer and the DEVD-AMC substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometer.

  • Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Proposed Mechanism of Action and Pathway Visualization

Based on the structural features of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a plausible mechanism of action involves the induction of oxidative stress and subsequent activation of the intrinsic apoptotic pathway.

G Compound N,2,3-Trimethyl-5- nitroquinoxalin-6-amine ROS Increased ROS Production Compound->ROS Cellular Uptake Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation / Bcl-2 Downregulation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed intrinsic pathway of apoptosis induced by N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

Data Interpretation and Summary

The following table provides a template for summarizing the key quantitative data obtained from the experimental protocols.

ParameterCell Line24h48h72hNotes
IC50 Value (µM) HeLaDetermined by MTT assay.
A549
% Apoptotic Cells HeLaAnnexin V+/PI- & V+/PI+
(at IC50)A549
Caspase-3 Activity HeLaFold change vs. control.
(Fold Increase)A549

Conclusion and Future Directions

These application notes provide a robust starting point for characterizing the pro-apoptotic effects of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. Successful completion of these protocols will establish whether the compound induces apoptosis and will provide initial insights into the involvement of the intrinsic, mitochondria-mediated pathway.

Further investigations could include:

  • Western Blot Analysis: To probe for changes in the expression levels of Bcl-2 family proteins (Bcl-2, Bax, Bak), PARP cleavage, and other key signaling molecules.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • In Vivo Studies: To evaluate the anti-tumor efficacy and safety of the compound in animal models.

By following this structured approach, researchers can efficiently and accurately elucidate the therapeutic potential of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine as a novel anticancer agent.

References

Due to the novel nature of "N,2,3-Trimethyl-5-nitroquinoxalin-6-amine," direct references are not available. The principles and protocols described are based on well-established methodologies in cell and molecular biology. The following references provide authoritative information on the underlying techniques and concepts.

  • Title: Tetrazolium dye (MTT) reduction as an endpoint of cytotoxicity. Source: Current Protocols in Toxicology URL: [Link]

  • Title: Detection of Apoptosis by Annexin V-FITC. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Caspase Activity Assays. Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Quinoxaline derivatives: a patent review (2010 - 2014). Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: The Bcl-2 protein family: arbiters of cell survival. Source: Science URL: [Link]

Method

"use of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine as a chemical probe"

Application Note & Protocol Q-Probe 1 (N,2,3-Trimethyl-5-nitroquinoxalin-6-amine): A Novel Chemical Probe for Live-Cell Imaging of Mitochondrial Nucleic Acids Senior Application Scientist Note: The compound N,2,3-Trimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Q-Probe 1 (N,2,3-Trimethyl-5-nitroquinoxalin-6-amine): A Novel Chemical Probe for Live-Cell Imaging of Mitochondrial Nucleic Acids

Senior Application Scientist Note: The compound N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is not currently established in the scientific literature as a chemical probe. This document, therefore, presents a scientifically-grounded, hypothetical application based on the well-documented activities of structurally related quinoxaline derivatives. We have designated this hypothetical probe "Q-Probe 1" for clarity. The principles, protocols, and mechanisms described herein are synthesized from authoritative research on quinoxaline-based fluorescent probes and are intended to serve as a guide for the potential application of such a molecule.

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Chemical Biology

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. Their rigid, planar structure and tunable electronic properties make them ideal scaffolds for developing targeted therapeutic agents and sensitive chemical probes.[1][2] The introduction of specific functional groups, such as a nitro group, can profoundly influence the compound's physicochemical properties and biological activities by altering its electronic landscape.[3] This often enhances interactions with biological targets and can be harnessed for probe development.[3]

Many quinoxaline derivatives exhibit intrinsic fluorescence, a property that has been successfully exploited to create advanced probes for cellular imaging.[4][5] These probes have been designed to detect a range of analytes and biological processes, including metal ions, pH changes, and protein-ligand interactions.[4][6][7] Notably, cationic quinoxaline-based probes have been developed that exhibit an "OFF-ON" fluorescence response upon binding to nucleic acids, making them powerful tools for visualizing DNA and RNA within living cells.[8]

This application note details the use of Q-Probe 1 , a hypothetical fluorescent probe based on the N,2,3-Trimethyl-5-nitroquinoxalin-6-amine scaffold. We propose its application as a live-cell imaging agent for the selective visualization of mitochondrial nucleic acids, drawing parallels from validated quinoxaline probes with similar functionalities.[8]

Principle and Proposed Mechanism of Action

Q-Probe 1 is designed as a "switch-on" fluorescent probe. In its unbound state in an aqueous cellular environment, the probe is theorized to exist in a quenched state with minimal fluorescence. This quenching can be attributed to intramolecular processes such as photoinduced electron transfer (PET).

Upon entering the cell and localizing to the mitochondria, the cationic nature of the probe facilitates its interaction with the negatively charged phosphate backbone of mitochondrial DNA (mtDNA) and RNA (mtRNA). This binding event restricts the intramolecular motion of the probe and disrupts the quenching process, leading to a significant enhancement of its fluorescence quantum yield. The result is a bright, localized fluorescent signal that reports on the presence and distribution of nucleic acids within the mitochondria.

G cluster_unbound Unbound State (Aqueous Environment) cluster_bound Bound State (Mitochondrial Matrix) Unbound Probe Q-Probe 1 (Low Fluorescence) Quenching Intramolecular Motion (Quenching) Unbound Probe->Quenching Leads to Mitochondria Mitochondria (Rich in Nucleic Acids) Unbound Probe->Mitochondria Localizes to Bound Probe Q-Probe 1 + Nucleic Acid (High Fluorescence) Restriction Restricted Motion (Fluorescence 'ON') Bound Probe->Restriction Results in

Caption: Proposed "OFF-ON" mechanism of Q-Probe 1.

Photophysical and Performance Data (Hypothetical)

The following table summarizes the projected performance characteristics of Q-Probe 1, based on typical values for quinoxaline-based nucleic acid probes.[5][8]

ParameterValueRationale & Significance
Excitation (λex), max ~488 nmCompatible with standard argon laser lines on most confocal microscopes.
Emission (λem), max ~660 nmEmission in the near-infrared region minimizes cellular autofluorescence and light scattering, enhancing signal-to-noise.[8]
Stokes Shift >150 nmA large Stokes shift is highly desirable as it reduces self-quenching and simplifies optical filter design.
Quantum Yield (Φ) (Unbound) < 0.05Low baseline fluorescence is critical for a high-contrast "switch-on" probe.
Quantum Yield (Φ) (Bound to DNA/RNA) > 0.5A significant increase in quantum yield upon binding ensures a robust and easily detectable signal.
Mitochondrial Colocalization HighThe cationic nature of the probe is expected to drive its accumulation in the mitochondria due to the negative mitochondrial membrane potential.

Detailed Experimental Protocol: Live-Cell Imaging of Mitochondrial Nucleic Acids

This protocol provides a step-by-step guide for using Q-Probe 1 to stain and visualize nucleic acids in the mitochondria of live mammalian cells.

A. Required Materials

  • Q-Probe 1

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HeLa or other suitable mammalian cell line

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Staining & Imaging cluster_analysis Analysis A Prepare 10 mM Q-Probe 1 Stock in DMSO D Prepare Working Solution (1-10 µM in Medium) A->D B Seed Cells on Glass-Bottom Dish C Culture Cells to 60-70% Confluency B->C C->D E Replace Culture Medium with Staining Solution D->E F Incubate 30 min at 37°C, 5% CO2 E->F G Wash 2x with PBS or Fresh Medium F->G H Image Cells using Confocal Microscopy G->H I Quantify Fluorescence Intensity & Distribution H->I

Caption: Step-by-step workflow for live-cell imaging with Q-Probe 1.

C. Step-by-Step Methodology

  • Preparation of Q-Probe 1 Stock Solution:

    • Rationale: DMSO is a common solvent for organic molecules, allowing for the preparation of a concentrated, sterile stock solution that can be easily diluted into aqueous culture medium.

    • Protocol: Prepare a 10 mM stock solution of Q-Probe 1 in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Cell Seeding and Culture:

    • Rationale: Cells should be seeded at a density that allows them to reach 60-70% confluency at the time of imaging. Over-confluent cells may exhibit altered physiology, while sparse cultures can be difficult to image.

    • Protocol: Seed HeLa cells onto glass-bottom imaging dishes. Culture them in complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.

  • Staining of Live Cells:

    • Rationale: The optimal probe concentration and incubation time should be determined empirically. A titration is recommended to find the lowest concentration that provides a strong signal with minimal background.

    • Protocol: a. Prepare a working solution of Q-Probe 1 by diluting the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration between 1 µM and 10 µM. b. Aspirate the culture medium from the cells and replace it with the Q-Probe 1 working solution. c. Incubate the cells for 30 minutes at 37°C.

  • Washing and Imaging:

    • Rationale: Washing removes unbound probe from the medium, reducing background fluorescence and improving the signal-to-noise ratio.

    • Protocol: a. Gently aspirate the staining solution. b. Wash the cells twice with pre-warmed PBS or fresh culture medium. c. Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. d. Immediately proceed to imaging on a fluorescence microscope. Use an excitation source near 488 nm and collect emission signal around 660 nm.

Self-Validating Systems & Controls

To ensure the trustworthiness of the experimental results, the following controls are essential:

  • Negative Control (Unstained Cells): Image an unstained sample of cells using the same acquisition settings to determine the level of cellular autofluorescence.

  • Colocalization Control: To confirm mitochondrial localization, co-stain cells with Q-Probe 1 and a well-validated mitochondrial marker (e.g., MitoTracker™ Deep Red). A high degree of overlap between the two signals would provide strong evidence for mitochondrial targeting.

  • Nucleic Acid Depletion Control: Treat cells with an agent that depletes mitochondrial DNA (e.g., ethidium bromide) prior to staining with Q-Probe 1. A significant reduction in the fluorescent signal compared to untreated cells would validate that the probe is indeed binding to nucleic acids.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Probe concentration too low.Increase the concentration of Q-Probe 1 (e.g., up to 20 µM).
Incubation time too short.Increase incubation time (e.g., up to 60 minutes).
Incorrect filter set.Ensure excitation and emission filters are appropriate for the probe's spectra.
High Background Probe concentration too high.Decrease the concentration of Q-Probe 1.
Insufficient washing.Increase the number of wash steps or the volume of wash buffer.
Phototoxicity High laser power or prolonged exposure.Reduce laser power and minimize exposure time during image acquisition.

References

  • The Nitro Group's Crucial Role in Quinoxaline Compounds: A Technical Guide for Drug Discovery. BenchChem.
  • Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging. BenchChem.
  • Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria. PubMed.
  • A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes. BenchChem.
  • Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. PubMed.
  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI.
  • A review on biological studies of quinoxaline derivatives.
  • Biological Activity of Quinoxaline Deriv

Sources

Application

Application Notes &amp; Protocols: Preclinical Evaluation of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (TMNQ) in Oncology Animal Models

Disclaimer: As of the date of this publication, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (TMNQ) is a novel chemical entity with no extensive data in the public domain. The following guide is constructed based on the com...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (TMNQ) is a novel chemical entity with no extensive data in the public domain. The following guide is constructed based on the compound's structural class—nitroquinoxaline—which has shown promise in oncology, particularly as kinase inhibitors.[1][2][3][4][5] This document provides a robust framework for the initial preclinical in vivo evaluation of TMNQ, assuming a primary anti-cancer mechanism of action.

Introduction: Rationale for In Vivo Evaluation of TMNQ

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (TMNQ) belongs to the quinoxaline family of heterocyclic compounds. This structural class is of significant interest in oncology as many derivatives have been identified as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer and play a central role in tumor cell proliferation, survival, and differentiation.[2][3][4] Preclinical development is a pivotal stage that bridges foundational discovery with clinical application, and animal models are indispensable for this transition.[6][7][8]

The primary objectives for the in vivo assessment of TMNQ are:

  • Efficacy: To determine the anti-tumor activity in a living organism.

  • Toxicity & Safety: To establish a safe therapeutic window by identifying the Maximum Tolerated Dose (MTD).[9][10]

  • Pharmacokinetics (PK) & Pharmacodynamics (PD): To understand what the body does to the drug (PK) and what the drug does to the body (PD), linking drug exposure to the biological response.[11][12][13]

This guide provides a comprehensive, phased approach to designing and executing these critical studies, emphasizing scientific rigor and adherence to ethical guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[14][15][16][17]

Section 1: Phased Preclinical In Vivo Strategy

A tiered approach is essential to de-risk development and conserve resources. The experimental workflow should progress from foundational safety assessments to robust efficacy evaluations.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Decision Point A Compound Formulation Development B Maximum Tolerated Dose (MTD) Study A->B C Preliminary PK Study (Satellite Group) B->C Inform Dosing E Pivotal Efficacy Study (Tumor Growth Inhibition) C->E Guide Dose & Schedule D Animal Model Selection (e.g., Xenograft) D->E F Ex Vivo PD/Biomarker Analysis E->F Collect Tissues G Data Analysis & Go/No-Go Decision F->G G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Prolif Cell Proliferation & Survival mTORC1->Prolif Promotes TMNQ TMNQ (Hypothesized) TMNQ->Akt Inhibits Phosphorylation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Welcome to the technical support center for the synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific synthesis. Our approach moves beyond a simple step-by-step protocol to offer a comprehensive understanding of the reaction, enabling you to anticipate challenges, optimize your yield, and ensure the integrity of your final product.

I. Overview of the Synthetic Strategy

The synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is a multi-step process that culminates in the formation of the quinoxaline ring system through the condensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. A plausible and efficient synthetic route is outlined below. This guide will provide detailed support for each critical stage of this pathway.

II. Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of the Key Intermediate: 4-Methyl-N1-methyl-3,5-dinitrobenzene-1,2-diamine

The successful synthesis of the target quinoxaline is critically dependent on the purity and yield of this key diamine intermediate.

Question 1: I am experiencing low yields during the nitration of N-methyl-p-toluidine. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the dinitration of N-methyl-p-toluidine are a common issue, often stemming from a combination of factors including reaction conditions and substrate reactivity.

  • Causality: The methyl and N-methyl groups are activating and ortho-, para-directing. However, the N-methyl group is susceptible to oxidation and dealkylation under harsh nitrating conditions. Furthermore, controlling the regioselectivity to obtain the desired 2,6-dinitro isomer can be challenging.

  • Troubleshooting & Optimization:

    • Choice of Nitrating Agent: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using a milder nitrating agent such as nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄). These reagents can offer better control and reduce oxidative side reactions.

    • Temperature Control: Maintain a low reaction temperature (typically -10 to 0 °C) throughout the addition of the nitrating agent. This is crucial to minimize side reactions and improve the selectivity for the desired dinitro isomer.

    • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a slight excess (2.1-2.2 equivalents) is often sufficient. A large excess will lead to over-nitration and degradation of the starting material.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent the formation of byproducts.

ParameterStandard ConditionOptimized ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄HNO₃ in Ac₂O or NO₂BF₄Milder conditions reduce oxidation and improve selectivity.
Temperature 0-25 °C-10 to 0 °CMinimizes side reactions and byproduct formation.
Stoichiometry >2.5 equivalents2.1-2.2 equivalentsPrevents over-nitration and degradation.

Question 2: The selective reduction of one nitro group in 4-Methyl-N1-methyl-3,5-dinitrobenzene-1,2-diamine is proving difficult, leading to a mixture of products. How can I achieve selective reduction?

Answer:

Selective reduction of one nitro group in a dinitro-substituted aromatic compound is a well-known challenge. The key is to choose a reducing agent and reaction conditions that can differentiate between the two nitro groups.

  • Causality: The two nitro groups in your intermediate are in different steric and electronic environments. The nitro group at the 3-position is ortho to both the methyl and the N-methylamino groups, making it more sterically hindered than the nitro group at the 5-position. This difference can be exploited for selective reduction.

  • Troubleshooting & Optimization:

    • Reducing Agent: Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solution are classic reagents for the selective reduction of one nitro group in the presence of another. This is known as the Zinin reduction.

    • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes be selective, it often leads to the reduction of both nitro groups. If you choose this method, careful control of hydrogen pressure, catalyst loading, and reaction time is essential. A poisoned catalyst (e.g., Lindlar's catalyst) might offer better selectivity.

    • Reaction Monitoring: This is a reaction where over-reduction is a significant risk. Monitor the reaction progress meticulously by TLC. The appearance of the desired mono-amino product and the disappearance of the starting dinitro compound should be tracked. Quench the reaction immediately upon completion.

ParameterPotential IssueRecommended SolutionRationale
Reducing Agent Non-selective reductionSodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S)Chemoselective for the reduction of one nitro group.
Reaction Control Over-reduction to the diamineMeticulous TLC monitoring and immediate work-upPrevents the formation of the fully reduced byproduct.
Step 2: Condensation Reaction to Form N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

This is the final and crucial step for the formation of the quinoxaline ring.

Question 3: The condensation reaction between my synthesized diamine and 2,3-butanedione is giving a low yield of the desired quinoxaline. What are the critical parameters to optimize?

Answer:

Low yields in quinoxaline synthesis can often be attributed to suboptimal reaction conditions, the purity of the starting materials, and the choice of solvent and catalyst.[1][2]

  • Causality: The condensation reaction is an acid-catalyzed process involving the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to form the pyrazine ring. The efficiency of this process is highly dependent on the reaction environment.

  • Troubleshooting & Optimization:

    • Purity of the Diamine: Ensure that your diamine intermediate from the previous step is of high purity. Impurities can interfere with the reaction and lead to the formation of side products. Recrystallization or column chromatography of the diamine may be necessary.

    • Solvent Selection: The choice of solvent is critical.[2] Protic solvents like ethanol or acetic acid are commonly used and often provide good results.[2] Acetic acid can also act as a catalyst. It is advisable to screen a few solvents to find the optimal one for your specific substrate.

    • Catalyst: While the reaction can proceed without a catalyst, especially in acetic acid, the addition of a catalytic amount of a stronger acid, such as a few drops of concentrated hydrochloric acid, can significantly accelerate the reaction and improve the yield.

    • Temperature and Reaction Time: The reaction is typically carried out at reflux temperature. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation of the product.

    • Atmosphere: o-Phenylenediamines can be sensitive to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve the yield.

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolGlacial Acetic AcidActs as both solvent and catalyst, often leading to higher yields.
Catalyst NoneCatalytic amount of HClAccelerates the condensation reaction.
Atmosphere AirInert (N₂ or Ar)Prevents oxidation of the o-phenylenediamine.

III. Experimental Protocols

Proposed Synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Step 1: Dinitration of N-methyl-p-toluidine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-methyl-p-toluidine (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (2.2 eq) and acetic anhydride dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude 4-Methyl-N-methyl-2,6-dinitroaniline.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Selective Reduction to 4-Methyl-N1-methyl-3-nitrobenzene-1,2,5-triamine

  • In a round-bottom flask, dissolve the dinitro compound from the previous step (1.0 eq) in ethanol.

  • Prepare a solution of sodium sulfide (Na₂S·9H₂O, 2.5 eq) in water.

  • Heat the ethanolic solution of the dinitro compound to reflux and add the sodium sulfide solution dropwise over 30 minutes.

  • Continue to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Step 3: Condensation to form N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

  • In a round-bottom flask, dissolve the synthesized diamine (1.0 eq) in glacial acetic acid.

  • Add 2,3-butanedione (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

IV. Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Condensation A N-methyl-p-toluidine B 4-Methyl-N-methyl-2,6-dinitroaniline A->B HNO₃ / Ac₂O C 4-Methyl-N1-methyl-3-nitrobenzene-1,2,5-triamine B->C Na₂S D N,2,3-Trimethyl-5-nitroquinoxalin-6-amine C->D 2,3-Butanedione / Acetic Acid

Caption: Proposed synthetic workflow for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

V. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: The nitration step involves the use of strong acids and oxidizing agents and should be carried out with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat. The reduction step using sodium sulfide will generate hydrogen sulfide gas, which is toxic and has a foul odor. This step must also be performed in a fume hood.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the purified compound should also be determined and compared to literature values if available.

Q3: Are there alternative methods for the synthesis of the quinoxaline ring?

A3: Yes, several other methods for quinoxaline synthesis have been reported.[3] These include microwave-assisted synthesis, which can often reduce reaction times and improve yields.[3] Other approaches involve the use of different catalysts, such as cerium(IV) ammonium nitrate (CAN) or various metal catalysts.[2] Greener synthetic methods using water as a solvent or solvent-free conditions have also been developed.[2]

Q4: I am observing the formation of a significant amount of a dark-colored impurity in the final condensation step. What could be the cause?

A4: The formation of dark-colored impurities in quinoxaline synthesis is often due to the oxidation of the o-phenylenediamine starting material. As mentioned in the troubleshooting guide, performing the reaction under an inert atmosphere can help to minimize this. Additionally, ensuring the purity of your diamine is crucial, as impurities can also lead to the formation of colored byproducts. If the impurity persists, purification by column chromatography using a suitable solvent system is recommended. The use of activated charcoal during recrystallization can also help to remove colored impurities, but this should be done with caution as it can also adsorb the desired product.

VI. References

  • Shaikh, et al. (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 22(4), 568. [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774. [Link]

Sources

Optimization

"common challenges in the synthesis of substituted nitroquinoxalines"

Welcome to the technical support center for the synthesis of substituted nitroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted nitroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides in a practical question-and-answer format, detailed FAQs, and validated experimental protocols to support your research endeavors.

Part 1: Troubleshooting Guide - Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of substituted nitroquinoxalines, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Nitroquinoxaline Product

Question: I am consistently obtaining a low yield of my target substituted nitroquinoxaline after the condensation reaction between a nitro-substituted o-phenylenediamine and an α-dicarbonyl compound. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in this condensation reaction are a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The condensation may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. While many protocols suggest room temperature, gentle heating (e.g., 40-60 °C) can often drive the reaction to completion without significant side product formation.[1] The choice of solvent is also critical; polar solvents like ethanol or methanol are commonly used, but exploring others like DMF or DMSO might be beneficial.[2][3]

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.

    • Solution: The presence of an acid or base catalyst can be a double-edged sword. While it can accelerate the desired reaction, it may also promote side reactions. If you are using a catalyst, consider optimizing its concentration or switching to a milder one. For instance, iodine has been used as a mild acidic catalyst in some quinoxaline syntheses.[2]

  • Degradation of Starting Materials or Product: Nitro-substituted compounds can be sensitive to harsh reaction conditions.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. If the reaction is acid-catalyzed, ensure the acid concentration is not too high, as it can lead to degradation. A patent suggests that the synthesis of nitroquinoxaline mixtures can have low yields due to the high cost and instability of starting materials like 4-nitrobenzil.[4]

Optimization Workflow:

To systematically improve your yield, consider a Design of Experiments (DoE) approach.[5] A simplified optimization table is provided below:

ParameterCondition 1Condition 2Condition 3
Temperature Room Temp50 °C80 °C
Solvent EthanolMethanolDMF
Catalyst NoneAcetic Acid (10 mol%)Iodine (5 mol%)
Reaction Time 4h12h24h

Caption: Table for optimizing the condensation reaction conditions.

Issue 2: Poor Regioselectivity in the Synthesis of Unsymmetrically Substituted Nitroquinoxalines

Question: My reaction between an unsymmetrically substituted nitro-o-phenylenediamine and an unsymmetrical α-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted quinoxalines. The outcome is determined by which amino group of the diamine attacks which carbonyl group of the dicarbonyl compound first.

  • Electronic Effects: The electronic nature of the substituents on both reactants plays a significant role. An electron-withdrawing group (like the nitro group) on the o-phenylenediamine will decrease the nucleophilicity of the adjacent amino group.

    • Guidance: The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl group. A detailed study on the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones demonstrated that the choice of additives can predictably switch the regioselectivity.[6]

  • Reaction Conditions: The reaction conditions, particularly the pH, can influence the regioselectivity.

    • Acid Catalysis: Under acidic conditions, the reaction can be directed towards the formation of one regioisomer. For example, using p-toluenesulfonic acid (p-TsOH) can favor a specific cyclization pathway.[6]

    • Base Catalysis: Conversely, base-catalyzed reactions can favor the alternative regioisomer.

Logical Flow for Controlling Regioselectivity:

Caption: Decision workflow for controlling regioselectivity.

Issue 3: Difficulty in Purifying the Nitroquinoxaline Product

Question: I am struggling to purify my synthesized substituted nitroquinoxaline. Column chromatography is not providing good separation, and recrystallization is yielding an impure product. What are some effective purification strategies?

Answer:

Purification of nitroquinoxalines can indeed be challenging due to the presence of closely related isomers and byproducts.

  • Recrystallization: This is often the first method of choice.

    • Troubleshooting: If you are getting an impure product, try a different solvent or a mixture of solvents. Sometimes, a slow cooling process is crucial for obtaining pure crystals. A discussion on a chemistry forum highlighted that for some isomers, crystallization with a specific solvent like acetone can be effective.[7]

  • Column Chromatography:

    • Troubleshooting: If you are not getting good separation on silica gel, consider using a different stationary phase, such as alumina. You can also try reverse-phase chromatography.[8] Experiment with different solvent systems; a gradient elution might be more effective than an isocratic one.

  • Complex-Assisted Crystallization:

    • Advanced Technique: For separating stubborn structural isomers, complex-assisted crystallization can be a powerful technique. This involves adding a complexing agent to the solution that selectively interacts with the impurity, preventing its incorporation into the product crystals.[9]

Purification Strategy Flowchart:

Caption: A systematic approach to the purification of substituted nitroquinoxalines.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted nitroquinoxalines?

The two most prevalent methods are:

  • Condensation of o-phenylenediamines with α-dicarbonyl compounds: This is a widely used and versatile method.[2][3][10] The reaction typically proceeds by mixing the two components in a suitable solvent, sometimes with the aid of a catalyst.

  • The Beirut Reaction: This reaction involves the cycloaddition of a benzofuroxan with an enamine, β-unsaturated ketone, or other activated methylene compounds to produce quinoxaline-N,N'-dioxides.[11][12] These can then be further modified.

Q2: How can I confirm the structure and regiochemistry of my synthesized nitroquinoxaline?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): This is the most powerful tool for determining the substitution pattern and regiochemistry. Techniques like NOESY can reveal through-space interactions between protons, helping to assign the correct isomer.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.[13]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[13]

Q3: Are there any specific safety precautions I should take when working with nitroquinoxalines?

Yes, several precautions are necessary:

  • Handling Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid grinding them harshly or heating them in a sealed container.

  • Toxicity: Quinoxaline derivatives can have biological activity, so it is important to treat them as potentially toxic.[14] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents and Reagents: Many of the solvents and reagents used in the synthesis are flammable and/or toxic. Work in a well-ventilated fume hood.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Substituted 6-Nitroquinoxaline

This protocol describes the condensation of 4-nitro-o-phenylenediamine with benzil.

Materials:

  • 4-nitro-o-phenylenediamine

  • Benzil

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 mmol) in ethanol (20 mL).

  • Add benzil (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: The Beirut Reaction for the Synthesis of a Quinoxaline-1,4-dioxide

This protocol outlines the reaction between benzofuroxan and an active methylene compound.[11][12]

Materials:

  • Benzofuroxan

  • Active methylene nitrile (e.g., malononitrile)

  • Methanol

  • A basic catalyst (e.g., triethylamine)

Procedure:

  • Dissolve benzofuroxan (1.0 mmol) and the active methylene nitrile (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Add a catalytic amount of triethylamine (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within a few hours. Monitor by TLC.

  • Upon completion, the product may precipitate. If so, collect it by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • ResearchGate. (n.d.). Regioselectivity in quinoxalinone synthesis. Reaction conditions...[Link]

  • Semantic Scholar. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]

  • Royal Society of Chemistry. (2017). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • MDPI. (2021). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. [Link]

  • Moroccan Journal of Chemistry. (2024). Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • PubMed. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. [Link]

  • Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]

  • Google Patents. (n.d.).
  • PMC. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. [Link]

  • Reddit. (2023). How to separate these regioisomers?[Link]

  • PubMed. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Quinoxaline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reaction yields. Quinoxalines are a cornerstone class of nitrogen-containing heterocycles, vital to medicinal chemistry and materials science.[1] However, their synthesis, while often straightforward in principle, can be prone to issues that result in diminished yields.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose problems and implement robust, field-proven solutions.

Section 1: Initial Diagnosis & Common Culprits

This section addresses the most frequent and fundamental issues that can lead to poor outcomes in quinoxaline synthesis. Start your troubleshooting process here.

Q1: My quinoxaline synthesis yield is unexpectedly low. Where should I start troubleshooting?

When facing a low yield, a systematic approach is crucial. The most common synthesis method involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2] Low yields in this reaction typically stem from one of three areas: starting materials, reaction conditions, or the formation of side products.

Begin by evaluating the most fundamental aspects of your experiment before moving to more complex variables. A logical diagnostic workflow can save significant time and resources.

G start Low Yield Observed purity 1. Verify Starting Material Purity (o-phenylenediamine & dicarbonyl) start->purity conditions 2. Review Reaction Conditions (Solvent, Catalyst, Temp, Time) purity->conditions If pure side_reactions 3. Analyze for Side Products (TLC, LC-MS) conditions->side_reactions If optimal purification 4. Optimize Purification Step (Recrystallization, Chromatography) side_reactions->purification If minimal success Yield Improved purification->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: How critical is the purity of my o-phenylenediamine and 1,2-dicarbonyl compound?

The purity of your starting materials is paramount.[3] Impurities can have a cascading negative effect on the reaction, leading to unwanted side reactions, interference with catalytic cycles, and the formation of colored byproducts that complicate purification.[2][4]

  • Causality: o-Phenylenediamines are particularly susceptible to air oxidation, which can generate highly colored, polymeric impurities. These impurities not only reduce the available amount of the key nucleophile but can also chelate with metal catalysts, rendering them inactive.

  • Self-Validation: Before starting, always assess the purity of your reagents. For solid diamines, a pale color (white, beige, light pink) is often indicative of good purity, whereas dark brown or black coloration suggests significant oxidation.

  • Actionable Advice: If you suspect impure starting materials, purification is recommended. Recrystallization is often effective. For instance, many o-phenylenediamines can be purified by recrystallization from ethanol or water with the addition of a small amount of sodium dithionite as a reducing agent to remove oxidized impurities.

Section 2: Optimizing Reaction Conditions

Once you have confirmed the integrity of your starting materials, the next step is to scrutinize the reaction parameters. The choice of solvent, catalyst, temperature, and reaction time are all deeply interconnected.

Q3: Can the choice of solvent significantly impact the reaction yield?

Absolutely. The solvent does more than just dissolve the reactants; it influences reaction rates and can stabilize intermediates.[3] The classical approach often uses refluxing ethanol or acetic acid, but modern methods have shown that a wide range of solvents can be effective, and the optimal choice is substrate-dependent.[5]

  • Causality: The condensation reaction involves the formation of a diimine intermediate followed by cyclization. The solvent's polarity and its ability to participate in proton transfer can affect the rate of these steps. For example, protic solvents like ethanol can facilitate the dehydration step.[3]

  • Data-Driven Insight: Screening different solvents is a highly effective optimization strategy. Greener options, such as water or solvent-free conditions, have also proven successful and can simplify workup.[5][6]

Table 1: Illustrative Effect of Solvent on the Synthesis of 2,3-Diphenylquinoxaline (Model Reaction: Benzene-1,2-diamine (1 mmol) + Benzil (1 mmol) at specified conditions)

SolventCatalystTemperature (°C)TimeYield (%)Reference(s)
EthanolNoneReflux2h~85%[5]
Acetic AcidNoneReflux2h~80%
Water:Ethanol (3:7)Phenol (20 mol%)Room Temp25 min96%[5]
TolueneAlCuMoVPRoom Temp2h92%
Solvent-freeZn(OTf)₂80°C15 min90%
RainwaterNoneRoom Temp15 min94%[6]

Note: Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.

Q4: What is the role of the catalyst, and how do I choose the right one?

While the condensation can proceed without a catalyst, particularly at high temperatures, catalysis significantly enhances reaction rates and allows for milder conditions, which often improves yields by reducing byproduct formation.[2][3]

  • Expertise & Experience: The choice of catalyst depends on your substrates and desired reaction conditions (e.g., temperature, solvent).

    • Acid Catalysts: Acetic acid is a classic choice, often serving as both solvent and catalyst.[2] Stronger acids or solid acid catalysts like montmorillonite K10 clay can also be effective.[7]

    • Metal Catalysts: A wide array of metal catalysts, including those based on copper, nickel, cerium, and palladium, have been shown to be highly efficient, often in very low concentrations.[2][8][9][10] For example, Cerium(IV) ammonium nitrate (CAN) has been used effectively in tap water at room temperature.

    • Green Catalysts: Environmentally benign options, such as reusable solid acids (e.g., alumina-supported heteropolyoxometalates) or even phenol, offer high yields under mild conditions.[5][7]

G cluster_reactants Reactants cluster_catalyst Catalyst Action cluster_reaction Reaction Steps a o-Phenylenediamine e Nucleophilic Attack by Diamine a->e b 1,2-Dicarbonyl c Coordination of Carbonyl to Catalyst b->c d Activation of Carbonyl Group c->d d->e f Dehydration & Cyclization e->f prod Quinoxaline Product f->prod

Caption: Role of an acid catalyst in activating the dicarbonyl compound.

Q5: How do reaction time and temperature affect my yield?

Traditional methods often require prolonged heating at high temperatures (reflux) to drive the reaction to completion. However, these harsh conditions can also lead to the degradation of starting materials and products, or the formation of tars and side products, ultimately lowering the isolated yield.[11]

Modern approaches, such as microwave-assisted synthesis, can dramatically reduce reaction times from hours to minutes and often result in higher yields by minimizing thermal decomposition.[12] If you are using conventional heating, it is crucial to monitor the reaction by Thin-Layer Chromatography (TLC). Driving the reaction for too long after the starting materials have been consumed rarely improves the yield and can complicate purification.

Section 3: Identifying and Minimizing Side Reactions

If your reaction conditions seem optimized but the yield remains low, the issue may be the formation of difficult-to-separate byproducts.

Q6: I have multiple spots on my TLC plate. What are the common side products, and how can I minimize them?

The presence of multiple spots on a TLC plate is a clear indicator of side reactions. The most common side products in quinoxaline synthesis include benzimidazoles, dimers, and over-oxidation products.[4]

  • Benzimidazoles: These can form via rearrangement, particularly under harsh acidic conditions or at very high temperatures.

    • Minimization: Employing milder catalysts or catalyst-free methods can significantly reduce this rearrangement. Avoid excessively high temperatures and prolonged reaction times.[4]

  • Over-oxidation Products: As mentioned, the o-phenylenediamine starting material is easily oxidized.

    • Minimization: Ensure the purity of your diamine. If the reaction is sensitive, running it under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation during the synthesis.[2]

  • Incomplete Condensation: If the reaction does not go to completion, you may isolate mono-imine intermediates.

    • Minimization: Ensure stoichiometric balance of your reactants. Increasing the reaction time or temperature moderately, or using a more effective catalyst, can help drive the reaction to the fully cyclized product.

Section 4: Protocols & Methodologies

This section provides actionable, step-by-step experimental procedures for optimization and purification.

Protocol 1: General Procedure for Optimizing Reaction Conditions

This protocol describes a parallel screening approach to efficiently identify the optimal solvent and catalyst for your specific substrates.

Objective: To determine the best combination of solvent and catalyst for the synthesis of a target quinoxaline derivative.

Methodology:

  • Setup: Arrange a series of small reaction vials (e.g., 1-dram vials) with magnetic stir bars.

  • Reagent Addition: To each vial, add the aryl 1,2-diamine (e.g., 0.1 mmol, 1.0 eq) and the 1,2-dicarbonyl compound (0.1 mmol, 1.0 eq).

  • Variable Addition:

    • Solvent Screen: To separate sets of vials, add 1 mL of each solvent to be tested (e.g., Ethanol, Toluene, Acetonitrile, Water:Ethanol 1:1).

    • Catalyst Screen: To each vial within a solvent set, add a different catalyst (e.g., 10 mol% acetic acid, 5 mol% CuSO₄·5H₂O, 100 mg AlCuMoVP). Include a "no catalyst" control for each solvent.[7]

  • Reaction: Seal the vials and stir the reactions at a set temperature (start with room temperature, then screen at a higher temperature like 60°C if necessary).

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to assess the consumption of starting materials and the formation of the product.

  • Analysis: Compare the TLC plates to identify the conditions that give the cleanest conversion and highest product formation. The most promising conditions can then be scaled up.

Protocol 2: Standard Recrystallization Protocol for Quinoxaline Derivatives

Recrystallization is a powerful technique for purifying solid quinoxaline products, capable of yielding highly pure crystalline material.[13][14]

Objective: To purify a crude quinoxaline product by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the quinoxaline product well at high temperatures but poorly at low temperatures.

    • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) in test tubes. Ethanol is a common and effective choice for many quinoxaline derivatives.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References
  • MTIEAT. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Inam, A., et al. (2021).
  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
  • Li, Y., et al. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH.
  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Omics Online. (2012).
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • Oriental Journal of Chemistry. (2015).
  • OMICS International. (2012).
  • ResearchGate. (n.d.). Effect of different solvents on the quinoxaline yield.
  • Semantic Scholar. (n.d.). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline.
  • BenchChem. (2025).
  • Hindawi. (2014).
  • Encyclopedia.pub. (2023).
  • Ommega Online. (n.d.).
  • RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • ResearchGate. (n.d.). Effect of catalyst loading towards the synthesis of quinoxaline.
  • ACS Publications. (n.d.).
  • MDPI. (2023).
  • IJRTI. (2021).
  • BenchChem. (2025).
  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor.
  • International Journal of Organic Chemistry. (2012).

Sources

Optimization

Technical Support Center: Synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Welcome to the technical support guide for the synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the most common challenges, particularly the management of side reactions.

The synthesis of quinoxaline derivatives is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, the synthesis of a highly substituted and asymmetric molecule like N,2,3-Trimethyl-5-nitroquinoxalin-6-amine presents unique and significant challenges. The electronic effects of the nitro group and the asymmetry of the diamine precursor are the primary drivers of potential side reactions.[1][2]

This guide provides in-depth, question-and-answer-based troubleshooting for issues you may encounter, supported by reaction diagrams and detailed protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this class of quinoxaline?

The most prevalent and direct method is the condensation reaction between an appropriately substituted asymmetric o-phenylenediamine (specifically, 4-(methylamino)-5-nitrobenzene-1,2-diamine) and a 1,2-dicarbonyl compound (butane-2,3-dione, also known as diacetyl). This reaction is typically performed in a protic solvent like ethanol or acetic acid and can be catalyzed by acid.

Q2: Why is regioselectivity a major concern in this specific synthesis?

The diamine precursor is unsymmetrical. It has two non-equivalent amino groups: one adjacent to the nitro group and one adjacent to the methylamino group. The condensation with butane-2,3-dione, a symmetrical dicarbonyl, can proceed via two different pathways, leading to the formation of two distinct regioisomers.[2] Controlling which amino group initiates the reaction is the key to achieving high regioselectivity.

Q3: How does the nitro group affect the reaction?

The nitro group is a strong electron-withdrawing group (EWG). It significantly reduces the electron density of the aromatic ring and, by extension, decreases the nucleophilicity of the adjacent amino groups.[1] This deactivation can lead to slower reaction rates and may necessitate harsher conditions (e.g., higher temperatures or stronger acid catalysis), which can promote the formation of unwanted byproducts.[1]

Q4: What are the expected physical properties of the final product?

Quinoxaline derivatives are generally crystalline solids. Due to the nitro group and the extended aromatic system, the compound is expected to be colored, likely appearing as a yellow or orange solid. It should have low solubility in water but be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Troubleshooting Guide: Side Reactions & Purity Issues

This section addresses specific experimental problems. Each issue is analyzed for its probable cause, followed by actionable solutions.

Problem: My final product analysis (NMR/LC-MS) shows two major products with the same mass. What is happening?

Answer: You are likely observing the formation of a regioisomeric byproduct. This is the most common side reaction in this synthesis.

  • Causality: The starting material, 4-(methylamino)-5-nitrobenzene-1,2-diamine, is asymmetric. The two primary amine groups exhibit different levels of reactivity (nucleophilicity). The electron-withdrawing nitro group deactivates the adjacent amine (at position 2), while the electron-donating methylamino group has a less pronounced effect on the amine at position 1. Condensation can therefore initiate at either amine, leading to two different products: the desired N,2,3-Trimethyl-5-nitroquinoxalin-6-amine and the isomeric byproduct N,2,3-Trimethyl-8-nitroquinoxalin-7-amine .[2]

    Caption: Competing reaction pathways leading to regioisomers.

  • Solutions & Mitigation Strategies:

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can enhance the kinetic selectivity, favoring the attack from the more nucleophilic amine and potentially increasing the ratio of the desired product.

    • pH Control: The relative nucleophilicity of the two amino groups is pH-dependent. Carefully buffering the reaction medium or using a milder acid catalyst (e.g., acetic acid instead of HCl) can influence the selectivity.

    • Purification: If isomer formation cannot be suppressed, careful purification is required.

      • Column Chromatography: Use a high-resolution silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). The polarity difference between the two isomers should allow for separation.

      • Recrystallization: Fractional recrystallization from a suitable solvent system may be effective if the isomers have sufficiently different solubilities.

Problem: The reaction is very slow, and I'm getting a low yield of quinoxaline product.

Answer: This is likely due to the deactivating effect of the nitro group on your o-phenylenediamine precursor.

  • Causality: Electron-withdrawing groups like -NO₂ reduce the nucleophilicity of the amine functionalities, which are central to the condensation mechanism.[1] This slows the initial nucleophilic attack on the dicarbonyl compound, leading to incomplete conversion and low yields under standard conditions.

  • Solutions & Mitigation Strategies:

    • Catalyst Choice: While strong acids can protonate the amines and further reduce their nucleophilicity, a catalytic amount of a milder acid like acetic acid can facilitate the dehydration step of the condensation without completely deactivating the starting material.

    • Increase Temperature: Carefully increasing the reaction temperature (e.g., refluxing in ethanol) can provide the necessary activation energy to overcome the deactivation. However, this must be balanced against the risk of increasing byproduct formation.

    • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions with slow kinetics, sometimes leading to higher yields and shorter reaction times.[3]

Problem: My reaction mixture turns dark brown or black, and I'm isolating a tar-like, insoluble material.

Answer: This indicates the formation of polymeric byproducts or degradation of the starting materials/product.

  • Causality: Highly activated or sensitive compounds, especially under harsh acidic or high-temperature conditions, can undergo self-condensation or polymerization. The nitro-substituted o-phenylenediamine may be susceptible to degradation. Furthermore, the dicarbonyl starting material, butane-2,3-dione, can undergo self-condensation reactions.

  • Solutions & Mitigation Strategies:

    • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with nitrogen or argon, as oxidative side reactions can contribute to tar formation.

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of the diamine and dicarbonyl. An excess of the dicarbonyl is more likely to lead to self-condensation.

    • Milder Conditions: Avoid excessively high temperatures or highly concentrated strong acids. A stepwise approach, where the reaction is initiated at a low temperature and then gently warmed, can be beneficial.

    • Workup Procedure: Upon completion, do not let the reaction sit in the acidic medium for an extended period. Proceed with neutralization and extraction promptly to isolate the product from the reactive environment.

Experimental Protocols & Workflows

Protocol: Regioselectivity-Enhanced Synthesis

This protocol is optimized to favor the formation of the desired N,2,3-Trimethyl-5-nitroquinoxalin-6-amine isomer.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-(methylamino)-5-nitrobenzene-1,2-diamine in anhydrous ethanol (approx. 20 mL per gram of diamine).

    • Add 1.05 equivalents of butane-2,3-dione to the solution.

  • Reaction Execution:

    • Add glacial acetic acid to the mixture, aiming for a final concentration of 5-10% (v/v).

    • Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction may take 12-24 hours.

  • Workup and Isolation:

    • Once the starting diamine is consumed, pour the reaction mixture into ice-cold water.

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • The crude product should precipitate. If it does not, extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Collect the precipitate by filtration or combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude solid.

  • Purification:

    • Perform flash column chromatography on silica gel. Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. The two isomers should elute separately.

    • Combine the fractions containing the pure desired product and remove the solvent.

    • Recrystallize the purified solid from an ethanol/water mixture to obtain the final product.

Troubleshooting Workflow Diagram

// Paths from Purity Check path_pure [label="Single Major Product?\n(>95% Purity)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; path_isomers [label="Two Isomers Detected", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; path_low_yield [label="Low Yield / No Reaction", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; path_tar [label="Polymeric Tar Formed", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions sol_purify [label="Action:\nOptimize Purification\n(Column Chromatography,\nRecrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_regio [label="Action:\nModify Reaction Conditions\n- Lower Temperature\n- Control pH", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_yield [label="Action:\nEnhance Reactivity\n- Add Acetic Acid Catalyst\n- Gently Increase Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_tar [label="Action:\nUse Milder Conditions\n- Degas Solvents\n- Precise Stoichiometry\n- Avoid High Temp/Strong Acid", fillcolor="#FFFFFF", fontcolor="#202124"];

end_success [label="Synthesis Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_retry [label="Re-run Synthesis with\nOptimized Protocol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> check_purity; check_purity -> path_pure [label="Yes"]; check_purity -> path_isomers [label="No"]; path_pure -> end_success;

path_isomers -> sol_purify [label="Need to separate?"]; path_isomers -> sol_regio [label="Need to prevent?"];

check_purity -> path_low_yield [label="No"]; path_low_yield -> sol_yield;

check_purity -> path_tar [label="No"]; path_tar -> sol_tar;

{sol_purify, sol_regio, sol_yield, sol_tar} -> end_retry; }

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • This citation is reserved for future use and is not currently active.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • This citation is reserved for future use and is not currently active.
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  • Saeed, A., Shaheen, U., Hameed, A., & Naqvi, S. A. Z. (2012). Heteroannulation of Nitroketene N,S-Arylaminoacetals with POCl3: A Novel Highly Regioselective Synthesis of Unsymmetrical 2,3-Substituted Quinoxalines. Organic Letters, 14(4), 1052–1055. [Link]

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  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]

  • This citation is reserved for future use and is not currently active.
  • This citation is reserved for future use and is not currently active.
  • This citation is reserved for future use and is not currently active.
  • This citation is reserved for future use and is not currently active.
  • This citation is reserved for future use and is not currently active.
  • Sharma, P., & Kumar, A. (2015). Green synthesis of quinoxaline and substituted quinoxalines. International Journal of Advanced Research in Chemical Science, 2(8), 1-8. Retrieved from [Link]

  • This citation is reserved for future use and is not currently active.
  • Boukhris, S., Soueidan, A., & Fares, M. (2017). Study of the condensation of o-phenylenediamines with malonic acid under acidic medium: mechanistic aspects and tautomerism of 1,5-benzodiazepine-2,4-diones. Mediterranean Journal of Chemistry, 6(5), 126-137. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine for Biological Assays

Welcome to the technical support guide for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This document provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This document provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this and structurally similar compounds. The quinoxaline scaffold is a privileged structure in medicinal chemistry, but its planar, aromatic nature often leads to poor aqueous solubility, complicating biological assays.[1][2] This guide is designed to provide a logical, scientifically-grounded framework for overcoming these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with poorly soluble compounds like N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A1: This phenomenon is commonly referred to as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous system where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.

Causality: You are observing the difference between kinetic and thermodynamic solubility.[3][4][5] The DMSO stock represents a high-energy, supersaturated state. Upon dilution, the system tries to reach its lower-energy, thermodynamically stable state, which for a hydrophobic molecule in water, is precipitation.[4]

Initial Troubleshooting Steps:

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[6][7] Aim for a final DMSO concentration of ≤0.5% in your assay, and always include a vehicle control with the same DMSO concentration in your experiments.[7][8]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to the final desired concentration.[6] Then, add this diluted DMSO stock to the aqueous buffer. This gradual change in solvent environment can sometimes prevent immediate precipitation.

  • Mixing and Temperature: After dilution, vortex the solution gently.[6] Gentle warming (e.g., 37°C) can sometimes help, but be cautious as heat can degrade some compounds.[6]

  • Check Compound Purity: Impurities can sometimes seed precipitation. Ensure you are working with a high-purity batch of the compound.

Q2: I've optimized my dilution protocol, but I'm still seeing precipitation. What alternative solvents or co-solvents can I use?

A2: If DMSO alone is insufficient, the next step is to use a co-solvent system. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10][]

Mechanism of Action: Co-solvents work by reducing the interfacial tension between the hydrophobic drug and the aqueous environment, which improves solvation.[10]

Recommended Co-solvents for Biological Assays:

Co-SolventTypical Starting Concentration (in final assay volume)AdvantagesConsiderations
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations. Potential for evaporation.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, commonly used in formulations.[12]Can be viscous. May interfere with some assay readouts.
Propylene Glycol (PG) 1-5%Good safety profile.Less effective for highly lipophilic compounds.
N,N-Dimethylacetamide (DMA) 0.5-2%Stronger solvent than DMSO.Higher potential for cytotoxicity; must be carefully controlled.[]
Q3: Co-solvents are helping, but not enough. What advanced formulation strategies can I explore for my in vitro assays?

A3: For particularly challenging compounds, more advanced formulation techniques may be necessary. These methods alter the micro-environment of the compound to enhance its apparent solubility.

Advanced Strategies:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and biocompatibility.[15]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the hydrophobic compound. This approach is generally more suitable for biochemical assays than live cell-based assays, as surfactants can disrupt cell membranes.[16]

  • Amorphous Solid Dispersions (ASDs): While more common for oral drug formulation, the principle can be applied. An ASD involves dispersing the drug in an amorphous state within a polymer matrix.[17][18] For lab-scale work, this can be crudely mimicked by rapidly evaporating a solvent from a solution containing the drug and a polymer (e.g., PVP, HPMC), then attempting to dissolve the resulting film. This can increase kinetic solubility.[16]

Q4: How can I accurately and systematically determine the solubility of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine in these different systems?

A4: A systematic approach is crucial. The "shake-flask" method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.[19] This involves adding an excess of the solid compound to your chosen solvent system, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound.

Workflow for Solubility Assessment:

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Add excess solid compound to vials B Add test solvents (e.g., Buffer, Buffer + 5% PEG 400, Buffer + 2% HP-β-CD) A->B Dispense C Seal vials and agitate (e.g., orbital shaker) B->C Start D Incubate for 24-48 hours at controlled temperature (e.g., 25°C) C->D Equilibrate E Filter or centrifuge to remove undissolved solid D->E Stop F Collect supernatant E->F Separate G Quantify concentration (HPLC, LC-MS, or UV-Vis) F->G Analyze H Determine solubility (e.g., in µg/mL or µM) G->H Calculate

Caption: Workflow for Shake-Flask Solubility Assay.

This method allows you to quantitatively compare the effectiveness of different solvent and formulation strategies, providing the data needed to select the optimal conditions for your biological assays.[19][20]

Detailed Experimental Protocols

Protocol 1: Preparation and Use of a Co-solvent Formulation

This protocol describes how to prepare a stock solution using a co-solvent and dilute it for a cell-based assay.

Objective: To prepare a 10 mM stock of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine in a DMSO/PEG 400 co-solvent system and dilute it to a final assay concentration of 10 µM.

Materials:

  • N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (MW: 248.25 g/mol )

  • Anhydrous DMSO

  • PEG 400

  • Sterile microcentrifuge tubes

  • Cell culture medium

Procedure:

  • Prepare Co-solvent Mixture: Create a 1:1 (v/v) mixture of DMSO and PEG 400. For example, mix 500 µL of DMSO with 500 µL of PEG 400.

  • Prepare 10 mM Stock Solution:

    • Weigh out 2.48 mg of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

    • Add it to a sterile microcentrifuge tube.

    • Add 1 mL of the 1:1 DMSO/PEG 400 co-solvent mixture.

    • Vortex thoroughly. If needed, sonicate briefly in a water bath to aid dissolution.[6] This is your 10 mM Stock Solution .

  • Prepare Intermediate Dilution (1 mM):

    • Take 10 µL of the 10 mM Stock Solution.

    • Add it to 90 µL of the 1:1 DMSO/PEG 400 co-solvent mixture.

    • Vortex to mix. This is your 1 mM Intermediate Solution .

  • Prepare Final Working Solution (10 µM):

    • This step is the critical dilution into the aqueous medium.

    • Add 990 µL of pre-warmed cell culture medium to a sterile tube.

    • Add 10 µL of the 1 mM Intermediate Solution to the medium.

    • Immediately vortex gently to ensure rapid and complete mixing.

  • Final Concentrations in Assay:

    • Compound: 10 µM

    • DMSO: 0.5%

    • PEG 400: 0.5%

    • Vehicle Control: Prepare a parallel solution containing 10 µL of the 1:1 DMSO/PEG 400 co-solvent in 990 µL of medium (without the compound).

Protocol 2: Shake-Flask Solubility Assessment

This protocol provides a standardized method to measure the thermodynamic solubility of your compound.

Objective: To determine the equilibrium solubility of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine in phosphate-buffered saline (PBS), pH 7.4.

Materials:

  • N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure they don't bind your compound)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation:

    • Add an excess amount of solid compound (e.g., 2-5 mg) to three separate glass vials. Using an excess ensures that the solution will become saturated.

  • Incubation:

    • Add 1 mL of PBS (pH 7.4) to each vial.

    • Seal the vials tightly.

    • Place the vials on an orbital shaker set to a moderate speed at 25°C.

    • Incubate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is also recommended to confirm stability.[19]

  • Sample Processing:

    • After incubation, let the vials stand for 30 minutes to allow larger particles to settle.

    • Carefully draw the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter directly into a clean analysis vial (e.g., an HPLC vial). This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Prepare a standard curve of your compound in your chosen analysis solvent (e.g., acetonitrile or methanol) at known concentrations.

    • Analyze the filtered samples using a validated HPLC or UV-Vis method.

    • Determine the concentration of the compound in the saturated supernatant by comparing its signal to the standard curve.

  • Reporting:

    • The calculated concentration is the thermodynamic solubility. Report the value in µg/mL or µM, specifying the solvent system (PBS, pH 7.4) and temperature (25°C).

By following this structured troubleshooting guide and employing these detailed protocols, researchers can systematically overcome the solubility challenges presented by N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, leading to more reliable and reproducible data in biological assays.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 21, 2026.
  • Muntean, D., Vlase, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 21, 2026.
  • National Institutes of Health (NIH). (n.d.).
  • Muntean, D., Vlase, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved January 21, 2026, from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved January 21, 2026.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved January 21, 2026.
  • MedChemExpress (MCE). (n.d.). Compound Handling Instructions. Retrieved January 21, 2026.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved January 21, 2026.
  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 21, 2026.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved January 21, 2026.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved January 21, 2026.
  • BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved January 21, 2026.
  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 21, 2026.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved January 21, 2026.
  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved January 21, 2026.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved January 21, 2026.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved January 21, 2026.
  • BOC Sciences. (n.d.).
  • Benchchem. (n.d.). Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide. Retrieved January 21, 2026.
  • National Institutes of Health (NIH). (2024).
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved January 21, 2026.
  • National Institutes of Health (NIH). (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved January 21, 2026.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved January 21, 2026.
  • ResearchGate. (2023).
  • United States Biological. (n.d.). N,2,7-Trimethyl-5-nitro-6-quinoxalinamine-d3. Retrieved January 21, 2026.
  • PubChem. (n.d.). 6-Nitroquinoxalin-5-amine. Retrieved January 21, 2026, from [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Retrieved January 21, 2026.
  • MDPI. (n.d.).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • National Institutes of Health (NIH). (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved January 21, 2026.
  • Der Pharma Chemica. (n.d.).
  • The Importance of Solubility for New Drug Molecules. (2020). Retrieved January 21, 2026.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Retrieved January 21, 2026.
  • Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Retrieved January 21, 2026, from [Link]

  • ChemSynthesis. (2025). 6-nitro-5-quinoxalinamine. Retrieved January 21, 2026.

Sources

Optimization

Technical Support Center: Overcoming Resistance to Quinoxaline-Based Compounds in Cancer Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline-based compounds in oncology. This guide is designed to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline-based compounds in oncology. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of acquired resistance to this promising class of anti-cancer agents.

Introduction to Quinoxaline Resistance in Oncology

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with broad-spectrum anti-cancer activities.[1][2] Many of these agents exert their effects by targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4] However, as with many targeted therapies, the development of resistance is a major clinical and research challenge.[5] This guide will equip you with the knowledge and practical tools to identify, understand, and overcome resistance to quinoxaline-based compounds in your cancer cell models.

Part 1: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Inconsistent IC50 values for a novel quinoxaline derivative in a resistant cell line.

Question: "I'm performing a cell viability assay (e.g., MTT) to determine the IC50 of my quinoxaline compound in a resistant cancer cell line, but my results are not reproducible between experiments. What could be the cause?"

Answer: Inconsistent IC50 values are a frequent challenge in drug sensitivity and resistance studies.[6] The issue often stems from a combination of biological and technical variables. Here’s a systematic approach to troubleshooting:

Potential Causes and Solutions:

Potential Cause Explanation and Solution
Cell Line Instability The resistance phenotype may not be stable over time, especially if the selective pressure (the quinoxaline compound) is removed. Solution: Regularly verify the expression of known resistance markers (e.g., P-glycoprotein for multidrug resistance) in your cell line.[7] Consider re-deriving the resistant line if the phenotype is lost. It is also crucial to use cells within a defined, narrow passage number range for all experiments to avoid genetic drift.[8]
Variable Cell Seeding Density Cell density can significantly impact drug sensitivity.[6] Overly dense or sparse cultures will respond differently to treatment. Solution: Optimize and strictly adhere to a consistent cell seeding density for all experiments. Perform a growth curve analysis to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.[8]
Inconsistent Drug Concentration The quinoxaline compound may be degrading or precipitating in the culture medium. Solution: Prepare fresh drug solutions for each experiment from a validated stock. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary, ensuring the final solvent concentration is consistent and non-toxic across all wells.
Contamination Mycoplasma or other microbial contamination can alter cellular metabolism and drug response. Solution: Regularly test your cell lines for contamination using a reliable method (e.g., PCR-based assay).
Assay-Specific Artifacts (e.g., MTT assay) The MTT assay relies on mitochondrial reductase activity, which can be influenced by factors other than cell number. For example, some drugs can alter mitochondrial function without killing the cells. Solution: Consider validating your results with an alternative cell viability assay that measures a different cellular parameter, such as a crystal violet assay (stains total protein) or a direct cell counting method.[9]
Problem 2: A combination therapy of a quinoxaline-based drug and a P-gp inhibitor is not effective in reversing resistance.

Question: "I've identified P-glycoprotein (P-gp/ABCB1) overexpression in my quinoxaline-resistant cell line. However, co-treatment with a P-gp inhibitor like verapamil doesn't restore sensitivity to my compound. What's happening?"

Answer: While P-gp overexpression is a common mechanism of multidrug resistance (MDR), it's not the only one.[10] If a P-gp inhibitor fails to resensitize your cells, it's likely that other resistance mechanisms are at play, either alone or in concert with P-gp.

Potential Causes and Solutions:

Potential Cause Explanation and Solution
Involvement of Other ABC Transporters Other ABC transporters, such as MRP1 or BCRP (ABCG2), may also be responsible for the efflux of your quinoxaline compound.[11] Solution: Broaden your investigation to include other ABC transporters. You can use specific inhibitors for these transporters in your cell viability assays. For example, Fumitremorgin C is a specific inhibitor of BCRP.[12]
Alterations in the PI3K/Akt/mTOR Pathway Many quinoxaline derivatives target the PI3K/Akt/mTOR pathway.[3][4] Resistance can emerge through mutations or compensatory activation of this pathway, rendering the cells less dependent on the drug's primary target.[5][13] Solution: Investigate the activation status of key proteins in this pathway in your resistant cells compared to the parental line using Western blotting for phosphorylated forms of Akt (p-Akt at Ser473 and Thr308) and other downstream effectors.[8] If the pathway is hyperactivated, consider a combination therapy with a potent PI3K or dual PI3K/mTOR inhibitor.[14][15]
Upregulation of Autophagy Autophagy can act as a pro-survival mechanism for cancer cells under the stress of chemotherapy.[16] If your quinoxaline compound induces autophagy, this could be contributing to resistance. Solution: Assess the level of autophagy in your resistant cells by Western blotting for the conversion of LC3-I to LC3-II.[17] An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy. To confirm this, consider co-treating your cells with an autophagy inhibitor, such as chloroquine or hydroxychloroquine, in combination with your quinoxaline compound.[18][19]
Epigenetic Modifications Changes in DNA methylation or histone modifications can lead to the silencing of tumor suppressor genes or the activation of pro-survival genes, contributing to drug resistance.[20][21] Solution: Investigate global or gene-specific epigenetic changes. Techniques like bisulfite sequencing can be used to analyze DNA methylation patterns.[16][22][23] The use of epigenetic-modifying agents, such as DNA methyltransferase inhibitors (e.g., azacitidine) or histone deacetylase inhibitors (e.g., vorinostat), in combination with your quinoxaline compound could be a viable strategy.[23]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to quinoxaline-based compounds in cancer cells?

A1: Resistance to quinoxaline-based compounds is multifactorial and can involve one or more of the following mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell.[10][11]

  • Target Alteration: While less common for pathway inhibitors, mutations in the drug's molecular target can prevent effective binding.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by upregulating parallel or downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[5][13]

  • Induction of Pro-Survival Mechanisms: Upregulation of anti-apoptotic proteins or activation of survival pathways like autophagy can counteract the cytotoxic effects of the drug.[16]

  • Epigenetic Changes: Alterations in DNA methylation and histone modifications can lead to changes in gene expression that favor a resistant phenotype.[20][21][24]

  • Tumor Microenvironment: Interactions between cancer cells and stromal cells in the tumor microenvironment can confer resistance through the secretion of growth factors and cytokines.[25][26]

Q2: How can I develop a quinoxaline-resistant cancer cell line in the lab?

A2: Developing a drug-resistant cell line is a time-consuming process that requires patience and careful monitoring.[7][27] The most common method involves continuous or pulsed exposure to the quinoxaline compound at increasing concentrations. A general approach is as follows:

  • Determine the initial IC50: First, accurately determine the IC50 of your quinoxaline compound in the parental (sensitive) cell line.[19]

  • Initial Exposure: Begin by culturing the parental cells in a medium containing the quinoxaline compound at a concentration equal to or slightly below the IC50.[20]

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration.[13] This can be done in a stepwise manner, for example, by increasing the concentration by 1.5 to 2-fold at each step.[28]

  • Monitoring and Selection: Continuously monitor the cells for viability and proliferation. The process selects for a population of cells that can survive and grow in the presence of the drug. This can take several months.[27][29]

  • Characterization: Once a resistant population is established (e.g., they can tolerate a concentration several-fold higher than the initial IC50), characterize the resistant phenotype by comparing its IC50 to the parental line and investigating the underlying resistance mechanisms.

Q3: What are some examples of quinoxaline-based compounds that have been investigated in cancer research?

A3: Several quinoxaline derivatives have shown promise in preclinical and clinical studies. Notable examples include:

  • PKI-587 (Gedatolisib): A dual inhibitor of PI3K and mTOR that has been evaluated in clinical trials for various solid tumors.[15][30][31]

  • PX-866: Another PI3K inhibitor that has shown activity against several types of cancer.[3]

  • Other novel quinoxaline derivatives are continuously being synthesized and evaluated for their potential to inhibit various cancer-related pathways and enzymes, such as VEGFR-2, topoisomerases, and tubulin.[2][32][33]

Q4: Can the tumor microenvironment influence resistance to quinoxaline compounds?

A4: Yes, the tumor microenvironment (TME) plays a crucial role in drug resistance.[25] Stromal cells within the TME, such as cancer-associated fibroblasts (CAFs), can secrete growth factors and cytokines that activate pro-survival signaling pathways in cancer cells, thereby reducing their sensitivity to quinoxaline-based drugs.[18] To study this in vitro, you can use co-culture models where cancer cells are grown together with stromal cells.[14][26][34]

Part 3: Experimental Protocols and Visualizations

This section provides detailed, step-by-step methodologies for key experiments and visual diagrams to illustrate complex pathways and workflows.

Experimental Workflow for Investigating Quinoxaline Resistance

G cluster_0 Phase 1: Characterization of Resistance cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Overcoming Resistance A Develop Quinoxaline-Resistant Cell Line B Confirm Resistance (IC50 Assay) A->B C Assess ABC Transporter Expression/Function (Western Blot, Rhodamine 123 Assay) B->C Investigate Mechanisms D Analyze PI3K/Akt Pathway Activation (p-Akt Western Blot) B->D Investigate Mechanisms E Evaluate Autophagy Induction (LC3 Western Blot) B->E Investigate Mechanisms F Investigate Epigenetic Changes (DNA Methylation Analysis) B->F Investigate Mechanisms G Combination Therapy with ABC Transporter Inhibitors C->G Targeted Strategy H Combination Therapy with PI3K/mTOR Inhibitors D->H Targeted Strategy I Combination Therapy with Autophagy Inhibitors E->I Targeted Strategy J Combination Therapy with Epigenetic Modifiers F->J Targeted Strategy

Caption: Workflow for investigating and overcoming resistance to quinoxaline compounds.

Protocol 1: Western Blot for P-glycoprotein (P-gp/ABCB1) and Phospho-Akt (p-Akt)

This protocol allows for the semi-quantitative analysis of protein expression to investigate two common resistance mechanisms.

Materials:

  • Parental and quinoxaline-resistant cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-P-Glycoprotein (ABCB1) antibody[10]

    • Anti-phospho-Akt (Ser473) antibody[35]

    • Anti-total Akt antibody

    • Anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Sample Preparation: a. Culture parental and resistant cells to 70-80% confluency. b. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: a. Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[28] For phospho-protein detection, BSA is often preferred over milk.[28]

  • Primary Antibody Incubation: a. Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[35]

  • Secondary Antibody Incubation: a. Wash the membrane three times with TBST. b. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times with TBST. b. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: a. Quantify the band intensities using image analysis software and normalize to the loading control. Compare the expression of P-gp and the ratio of p-Akt to total Akt between the parental and resistant cell lines.[3]

PI3K/Akt/mTOR Signaling Pathway in Quinoxaline Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Compound (e.g., PKI-587) Quinoxaline->PI3K Quinoxaline->mTORC1 Resistance Resistance Mechanisms: - PIK3CA mutation - PTEN loss - Feedback loop activation Resistance->PI3K Resistance->Akt

Caption: PI3K/Akt/mTOR pathway and mechanisms of resistance to quinoxaline inhibitors.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Function

This assay measures the functional activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.[36]

Materials:

  • Parental and quinoxaline-resistant cells

  • Rhodamine 123 stock solution

  • P-gp inhibitor (e.g., Verapamil) as a positive control

  • Serum-free medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: a. Harvest parental and resistant cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation with Inhibitors: a. Aliquot the cell suspension into flow cytometry tubes or wells of a 96-well plate. b. Add your test quinoxaline compound, a known P-gp inhibitor (positive control), or vehicle (negative control) to the respective tubes/wells. c. Pre-incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: a. Add Rhodamine 123 to a final concentration of 1-5 µM. b. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Efflux: a. Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. b. Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux (typically 30-60 minutes).

  • Fluorescence Measurement: a. Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Analysis: a. Resistant cells with high P-gp activity will show lower Rhodamine 123 accumulation (lower fluorescence) compared to parental cells. Inhibition of P-gp by your compound or the positive control will result in increased intracellular fluorescence in the resistant cells.[5][33][37]

Troubleshooting Tips for Rhodamine 123 Assay:

  • High Background Fluorescence: Ensure thorough washing to remove all extracellular dye. Use serum-free medium during the loading phase, as serum proteins can bind to Rhodamine 123.[5][36]

  • Low Signal: Optimize the Rhodamine 123 concentration and loading time. Confirm that your resistant cell line indeed overexpresses functional P-gp.

  • Cell Viability: Ensure that the concentrations of Rhodamine 123 and any inhibitors used are not cytotoxic.

References

  • Lee, S., et al. (2020). Chemoresistance of Cancer Cells: Requirements of Tumor Microenvironment-mimicking In Vitro Models in Anti-Cancer Drug Development. Theranostics, 10(24), 10833–10850.
  • Jiang, H., et al. (2020). Combination of an Autophagy Inducer and an Autophagy Inhibitor: A Smarter Strategy Emerging in Cancer Therapy. Frontiers in Pharmacology, 11, 408.
  • Osipov, D. A., et al. (2017). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. Anti-Cancer Drugs, 28(3), 307–315.
  • Smith, H. W., et al. (2013). Ways to generate drug-resistant cancer cell lines?.
  • Sood, A. (2017). Three-Dimensional Co-Culture More Closely Mimics in vivo Interactions of Breast Cancer to Aid Drug Discovery. Labcompare.
  • Veschi, V., et al. (2020). In Vitro 3D Cultures to Model the Tumor Microenvironment. MDPI.
  • van der Zant, F. M., et al. (2024). A co-culture model to study modulators of tumor immune evasion through scalable arrayed CRISPR-interference screens. Frontiers.
  • Autophagy, Apoptosis, and Cancer (2024). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online.
  • Martelli, A. M., et al. (2003). Activation of the PI3K/Akt pathway and chemotherapeutic resistance. PubMed.
  • Suman, S., et al. (2020). Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer. Frontiers.
  • Inder, K. L., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. PMC.
  • Ismail, M. M. F., et al. (2025).
  • BenchChem (2025).
  • Klionsky, D. J., et al. (2016). Measuring Autophagy in Stressed Cells. PMC.
  • Shapiro, G. I., et al. (2015). First-In-Human Study of PF-05212384 (PKI-587)
  • Houseman, A., et al. (2023).
  • El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • Li, S., et al. (2016). Methods for genome-wide DNA methylation analysis in human cancer. Oxford Academic.
  • Boukattaya, K., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
  • Maher, J., et al. (2016). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS.
  • Jin, M. L., & Jeong, K. W. (2022). Histone modifications in drug-resistant cancers: From a cancer stem cell and immune evasion perspective. PMC.
  • Shin, S.-Y., et al. (2010). DNA methylation profiling in cancer. Expert Reviews in Molecular Medicine.
  • El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed.
  • Patel, K., et al. (2021). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.
  • Bio-Techne. Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne.
  • Gong, J., et al. (2014).
  • Christensen, D. P., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. PMC.
  • Sidoli, S., et al. (2022). Histone Post-Translational Modifications By Bottom-Up Mass Spectrometry l Protocol Preview. YouTube.
  • Jin, M. L., & Jeong, K. W. (2022). Histone modifications in drug-resistant cancers: From a cancer stem cell and immune evasion perspective. PMC.
  • El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • Patel, K., et al. (2021). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.
  • Sudhakar, J. N., et al. (2017). Revealing the fate of cell surface human P-glycoprotein (ABCB1)
  • Liang, X., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC.
  • Boyadzhieva, M. (2016). Can a drug have two different IC50 values in two different cell lines. Please guide?.
  • Mallon, R., et al. (2011). Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. PubMed.
  • Thermo Fisher Scientific. Anti-P-Glycoprotein (ABCB1) Antibodies | Invitrogen. Thermo Fisher Scientific.
  • Abcam. ABCB1. Abcam.
  • Shapiro, G. I., et al. (2015). First-in-Human Study of PF-05212384 (PKI-587)
  • Baradaran, B., et al. (2014).
  • Wiszniewska, A., et al. (2022). DNA Methylation Analysis: Choosing the Right Method. PMC.
  • Sigma-Aldrich. Multidrug Resistance Direct Dye Efflux Assay. Sigma-Aldrich.
  • Emran, A. A. (2018). Distinct epigenetic modifications denote early drug resistance in cancer. UQ eSpace.
  • Jeong, K. W., & Jin, M. L. (2022). Histone modifications in drug-resistant cancers: From a cancer stem cell and immune evasion perspective.
  • Wang, Y. (2014). Can someone advise on a detection problem p-Akt in western blot?.
  • Cell Signaling Technology (2007). Phospho-Akt (Ser473) Antibody. Cell Signaling Technology.
  • Bio-Rad Antibodies.
  • Creative Bioarray. How to create resistant cell line?.
  • Lamsa, E., et al. (2002).

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Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Last Updated: January 21, 2026 Introduction Welcome to the technical support guide for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a novel kinase inhibitor with significant potential in targeted therapeutic research. As w...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a novel kinase inhibitor with significant potential in targeted therapeutic research. As with any potent small molecule inhibitor, ensuring on-target specificity is paramount to generating reliable and translatable experimental data. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects of this compound.

The quinoxaline scaffold, a key feature of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, is a common motif in kinase inhibitors, a class of drugs that often face challenges with selectivity due to the conserved nature of the ATP-binding pocket across the kinome.[1][2] This guide provides a framework for identifying, validating, and mitigating off-target activities through robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like N,2,3-Trimethyl-5-nitroquinoxalin-6-amine?

A1: Off-target effects occur when a drug or compound interacts with proteins other than its intended target.[3] For kinase inhibitors, this is a significant concern because the ATP-binding sites of many kinases are structurally similar.[4] These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potential cellular toxicity, ultimately hindering the drug development process.[3][5]

Q2: What is the likely mechanism of action for N,2,3-Trimethyl-5-nitroquinoxalin-6-amine and how does this relate to off-target effects?

A2: While the precise mechanism of this novel compound is under investigation, its quinoxaline core suggests it likely functions as an ATP-competitive kinase inhibitor.[4] Such inhibitors bind to the ATP pocket of a kinase, preventing the transfer of a phosphate group to its substrate. Off-target effects can arise if the compound binds to the ATP pockets of other kinases with similar structural features.[6]

Q3: At what concentration should I start my experiments to minimize off-target effects?

A3: It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the target's activity) for your primary target kinase.[4] To minimize off-target effects, it is recommended to work at concentrations at or near the IC50 for your on-target kinase. Using concentrations significantly higher than the IC50 increases the likelihood of engaging off-target kinases.[6]

Q4: What are the first steps I should take if I suspect off-target effects are influencing my results?

A4: If you suspect off-target effects, the first step is to perform a kinase panel screen to identify other kinases that may be inhibited by N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.[2][7] Additionally, using a structurally distinct inhibitor for the same target can help confirm that the observed phenotype is due to inhibition of the intended target and not an off-target effect.

Troubleshooting Guides

Guide 1: Inconsistent Phenotypic Results in Cell-Based Assays

Problem: You observe a cellular phenotype (e.g., decreased proliferation, apoptosis) that is not consistent across different cell lines or experimental conditions, even when the on-target kinase is expressed.

Potential Cause: This inconsistency may be due to differential expression of off-target kinases across cell lines. The observed phenotype might be a result of combined inhibition of the on-target and one or more off-target kinases.

Troubleshooting Workflow

A Inconsistent Phenotypic Results B Confirm On-Target Expression (Western Blot, qPCR) A->B C Perform Dose-Response in Multiple Cell Lines (Determine IC50 for phenotype) B->C D Correlate IC50 with On-Target Inhibition (Cellular Phosphorylation Assay) C->D E Inconsistent Correlation D->E No F Consistent Correlation D->F Yes G Hypothesize Off-Target Involvement E->G L Rescue Experiment (Overexpress drug-resistant mutant of on-target) F->L H Kinase Profiling Screen (Biochemical Assay) G->H I Identify Potential Off-Targets H->I J Validate Off-Targets in Cells (e.g., NanoBRET Target Engagement) I->J K Use Structurally Dissimilar Inhibitor for the Same Target J->K N Phenotype is Off-Target K->N M Phenotype is On-Target L->M

Caption: Workflow to troubleshoot inconsistent cellular phenotypes.

Step-by-Step Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

This protocol helps to confirm if N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is engaging its intended target within the live cell environment.

  • Cell Line Preparation: Use a cell line that expresses the target kinase fused to a NanoLuc® luciferase.

  • Compound Preparation: Prepare a serial dilution of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

  • Assay Setup: Plate the cells and treat with the compound dilutions. Add the NanoBRET™ tracer that binds to the target kinase.

  • Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the tracer and binding to the target kinase.[8]

  • Data Analysis: Calculate the IC50 from the dose-response curve to determine the concentration at which the compound engages the target in living cells.

Guide 2: Discrepancy Between Biochemical and Cellular Potency

Problem: The IC50 value of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is significantly lower (more potent) in biochemical assays compared to cell-based assays.

Potential Cause: This discrepancy can arise from several factors, including cell permeability of the compound, high intracellular ATP concentrations competing with the inhibitor, or the presence of drug efflux pumps.[6]

Troubleshooting Workflow

A Biochemical IC50 << Cellular IC50 B Assess Cell Permeability (e.g., PAMPA Assay) A->B C Determine Intracellular Compound Concentration (LC-MS/MS) B->C D Low Permeability/ Concentration C->D Yes E Sufficient Permeability/ Concentration C->E No F Modify Compound for Better Permeability D->F G Investigate High Intracellular ATP E->G I Investigate Efflux Pump Activity (Use Efflux Pump Inhibitors) E->I H Perform Kinase Assay at Physiological ATP Concentrations G->H J Identify Responsible Efflux Pump I->J A Need to Identify Specific Off-Targets B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B C Analyze Data to Identify Hits (e.g., >50% inhibition at a given concentration) B->C D Rank Order Hits by Potency C->D E Validate Top Hits with IC50 Determination (Biochemical Assays) D->E F Confirm Cellular Engagement of Off-Targets (Cellular Thermal Shift Assay, NanoBRET) E->F G Knockdown/Knockout of Off-Target (siRNA, CRISPR) F->G H Assess Phenotype with Compound Treatment G->H I Phenotype is Mitigated H->I J Phenotype is Unchanged H->J K Off-Target Contributes to Phenotype I->K L Off-Target Not Responsible for Phenotype J->L

Caption: Workflow for identifying and validating specific off-targets.

Step-by-Step Protocol: Broad Kinase Panel Screening
  • Compound Submission: Provide N,2,3-Trimethyl-5-nitroquinoxalin-6-amine to a commercial vendor that offers large-scale kinase profiling services.

  • Assay Conditions: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases. [7]3. Data Collection: The vendor will provide data on the percent inhibition of each kinase at the tested concentrations.

  • Hit Identification: Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For the most potent off-target hits, perform follow-up biochemical assays to determine their IC50 values.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Hall, M. D., & Boxer, M. B. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 6(5), 527–540. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Wabli, R. I. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure & Dynamics, 1–25. [Link]

  • Naeem, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1199321. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Laing, K. G., & Knight, C. G. (1983). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. The Biochemical journal, 215(3), 547–554. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Gao, Y., et al. (2024). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Cancer Communications, 44(1), 1-32. [Link]

  • Schmidt, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]

  • Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Wabli, R. I. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(15), 4485. [Link]

  • ResearchGate. (n.d.). The certain examples of Quinoxaline-based drugs against various targets. ResearchGate. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Zhang, L., et al. (2021). The Kinase Specificity of Protein Kinase Inhibitor Peptide. Frontiers in Cell and Developmental Biology, 9, 725595. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • El-Sayed, M. A. F., et al. (2022). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Scientific Reports, 12(1), 1-22. [Link]

  • Biorender. (2024, January 18). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. BTT - Dove Medical Press. [Link]

  • MDPI. (n.d.). Towards New Strategies: Case Report and Review of the Literature—Effective Use of JAK Inhibitor Baricitinib in a 4-Year-Old Boy with Anti-MDA5 Antibody-Positive Juvenile Dermatomyositis. MDPI. [Link]

  • ResearchGate. (n.d.). SAR and potent compounds of quinoxaline derivatives. ResearchGate. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Imedex, LLC. (2018, February 6). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • van der Steen, A. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–871. [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine for Preclinical Studies

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This document is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to the multi-gram or kilogram quantities required for preclinical evaluation. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework of chemical logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure the safe and efficient execution of this multi-step synthesis.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][2] The specific target molecule, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, presents unique synthetic challenges, particularly concerning regioselectivity and the handling of energetic intermediates. This guide provides a robust synthetic route, detailed troubleshooting, and critical safety considerations for a successful scale-up campaign.

Overall Synthetic Workflow

The proposed four-step synthesis is designed for scalability and relies on well-established chemical transformations. The critical challenge lies in the regioselective nitration of the 2,3-dimethylquinoxalin-6-amine intermediate, which we will address in detail.

G cluster_0 Step 1: Quinoxaline Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Regioselective Nitration cluster_3 Step 4: N-Methylation A 4-Nitro-1,2-phenylenediamine + Butane-2,3-dione B 2,3-Dimethyl-6-nitroquinoxaline A->B Condensation (e.g., EtOH, reflux) C 2,3-Dimethylquinoxalin-6-amine B->C Reduction (e.g., SnCl2, HCl) D N-(2,3-dimethylquinoxalin-6-yl)acetamide C->D Protection (Ac2O) E N-(2,3-dimethyl-5-nitroquinoxalin-6-yl)acetamide D->E Nitration (HNO3/H2SO4, 0°C) F 2,3-Dimethyl-5-nitroquinoxalin-6-amine E->F Deprotection (Acid/Base Hydrolysis) G N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (Final Product) F->G Methylation (e.g., MeI, K2CO3)

Caption: Four-step synthesis of the target compound.

Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Dimethyl-6-nitroquinoxaline

This step involves the classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound to form the quinoxaline core.[1][3]

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-1,2-phenylenediamine (1.0 equiv.) and ethanol (or glacial acetic acid) to create a 0.5 M solution.

  • Add butane-2,3-dione (diacetyl) (1.1 equiv.) to the solution.

  • Heat the mixture to reflux (approx. 80°C for ethanol) and maintain for 2-4 hours.[4] Monitor the reaction progress by TLC (Thin Layer Chromatography) until the diamine starting material is consumed.

  • Cool the reaction mixture to room temperature, then further chill in an ice bath for 1 hour.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the solid under vacuum. The product is often pure enough for the next step without further purification.

ParameterRecommended Value
Solvent Ethanol or Glacial Acetic Acid[5]
Temperature 80°C to 120°C (reflux)
Duration 2-4 hours
Expected Yield >90%
Step 2: Synthesis of 2,3-Dimethylquinoxalin-6-amine

This step employs a standard reduction of an aromatic nitro group. Tin(II) chloride in concentrated HCl is a reliable and scalable method.

Methodology:

  • Suspend 2,3-dimethyl-6-nitroquinoxaline (1.0 equiv.) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂, 4-5 equiv.) in concentrated hydrochloric acid.

  • Add the SnCl₂/HCl solution to the quinoxaline suspension. The reaction is exothermic; control the addition rate to maintain the temperature below 60°C.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it carefully over crushed ice.

  • Basify the acidic solution by slow addition of a concentrated aqueous NaOH solution until the pH is >10. Be cautious, as this is highly exothermic. Tin hydroxides will precipitate.

  • Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the amine.

Step 3: Synthesis of 2,3-Dimethyl-5-nitroquinoxalin-6-amine

This is the most critical sequence, involving protection, regioselective nitration, and deprotection. The acetylation of the amine is crucial for controlling the regioselectivity of the subsequent nitration step.

Methodology:

  • Protection: Dissolve 2,3-dimethylquinoxalin-6-amine (1.0 equiv.) in acetic anhydride. Add a catalytic amount of sulfuric acid. Stir at room temperature for 1 hour. Quench by pouring into ice water, collect the precipitated solid (N-(2,3-dimethylquinoxalin-6-yl)acetamide), wash with water, and dry.

  • Nitration:

    • CRITICAL SAFETY STEP: Prepare a nitrating mixture of fuming nitric acid (1.1 equiv.) and concentrated sulfuric acid (4-5 volumes relative to the quinoxaline) in a separate flask, pre-chilled to 0°C.[6][7]

    • Slowly add the dried acetamide product from the previous step in small portions to the chilled, stirred nitrating mixture, ensuring the internal temperature does not exceed 5°C.

    • Stir the reaction at 0-5°C for 1-2 hours.

    • Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. This solid is N-(2,3-dimethyl-5-nitroquinoxalin-6-yl)acetamide, likely with some 7-nitro isomer impurity.

  • Deprotection: Reflux the nitrated acetamide in a mixture of ethanol and concentrated HCl for 4-6 hours. Cool the solution, neutralize with a base (e.g., NaHCO₃), and extract the product with ethyl acetate. The crude product will require purification to separate the 5-nitro and 7-nitro isomers, typically via column chromatography.

Step 4: Synthesis of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

This is a standard N-alkylation of an aromatic amine.

Methodology:

  • Dissolve the purified 2,3-dimethyl-5-nitroquinoxalin-6-amine (1.0 equiv.) in a polar aprotic solvent like DMF or acetone.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equiv.).

  • Add methyl iodide (MeI, 1.2-1.5 equiv.) dropwise.

  • Stir the mixture at room temperature or with gentle heating (40-50°C) for 6-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Q1: My yield in the initial condensation (Step 1) is low, and I see multiple spots on the TLC plate.

  • Potential Cause & Scientific Rationale: The condensation of o-phenylenediamines with 1,2-dicarbonyls is typically high-yielding.[3] Low yields often point to impure starting materials or suboptimal reaction conditions. 4-nitro-1,2-phenylenediamine can be unstable, and diacetyl can self-condense or oxidize. Side reactions can occur if the temperature is too high for an extended period.

  • Solution:

    • Verify Starting Material Purity: Confirm the purity of both reactants by NMR or melting point. Use freshly opened or purified reagents if necessary.

    • Solvent Choice: While ethanol is common, glacial acetic acid can catalyze the reaction and improve yields for less reactive substrates.[5]

    • Temperature Control: Do not exceed the reflux temperature of the chosen solvent for prolonged periods. Monitor the reaction and stop heating once the starting material is consumed.

    • Work-up: Ensure the product is fully precipitated by cooling sufficiently before filtration.

Q2: The reduction of the nitro group (Step 2) is incomplete or stalls.

  • Potential Cause & Scientific Rationale: Incomplete reduction can be due to insufficient reducing agent, deactivation of the reagent, or poor solubility of the starting material. The SnCl₂/HCl method is robust, but the stoichiometry is critical.

  • Solution:

    • Stoichiometry: Ensure at least 4-5 equivalents of SnCl₂ are used. On a large scale, weighing errors can be significant.

    • Reagent Quality: Use high-quality tin(II) chloride dihydrate.

    • Alternative Reducing Agents: For cleaner reductions, especially at scale, catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is an excellent alternative, though it requires specialized pressure-rated equipment.

    • Solubility: If the starting material has poor solubility in the reaction medium, adding a co-solvent like THF might be beneficial.

Q3: The main challenge: My nitration (Step 3) produces a mixture of 5-nitro and 7-nitro isomers that are very difficult to separate.

  • Potential Cause & Scientific Rationale: This is the most predictable challenge. The acetylated amino group (-NHAc) is a strong ortho, para-director. In this system, it directs electrophilic substitution to the C5 (ortho) and C7 (para) positions. While the C5 position is sterically more hindered by the adjacent pyrazine ring, a significant amount of the C7 isomer is often formed.

  • Solution:

    • Protection is Key: Do not attempt to nitrate the unprotected amine. The free -NH₂ group is too activating, leading to multiple nitrations and oxidative decomposition. The acetyl group moderates this reactivity.

    • Temperature Control: Strict adherence to low temperatures (0-5°C) is paramount.[7] Higher temperatures tend to decrease selectivity and increase the formation of byproducts.

    • Purification Strategy: This is a process-defining step.

      • Column Chromatography: On a large scale, this can be resource-intensive. Consider using automated flash chromatography systems. A solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol might provide separation.

      • Recrystallization: Attempt fractional recrystallization from various solvents (e.g., ethanol, ethyl acetate, isopropanol). It's possible the isomers have different solubilities, allowing for enrichment of the desired 5-nitro product.

      • Derivatization: In some difficult cases, the isomers can be reacted with another reagent to form derivatives that are more easily separated, followed by removal of the derivatizing group. This adds steps but can be a viable solution.

G start Nitration of N-(2,3-dimethylquinoxalin-6-yl)acetamide check_purity Analyze crude product by LC-MS / 1H NMR. Is the 5-nitro:7-nitro ratio acceptable? start->check_purity success Proceed to Deprotection (Step 3c) check_purity->success Yes failure Unacceptable Isomer Ratio. Implement Separation Strategy. check_purity->failure No strategy1 Attempt Fractional Recrystallization. Test various solvents (EtOH, IPA, EtOAc). failure->strategy1 strategy2 Perform Large-Scale Flash Chromatography. Optimize solvent gradient for separation. failure->strategy2 check_again Analyze purified fractions. Is desired isomer pure? strategy1->check_again strategy2->check_again check_again->success Yes check_again->failure No, re-process mixed fractions

Caption: Troubleshooting workflow for the critical nitration step.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis at scale? A: The nitration step (Step 3) is the most hazardous. Aromatic nitro compounds can be thermally unstable and potentially explosive, especially when impure.[8]

  • Thermal Hazard Analysis: Before scaling up, perform a Differential Scanning Calorimetry (DSC) analysis on the nitration mixture to understand its thermal stability and decomposition onset temperature.

  • Strict Temperature Control: Always perform the nitration at or below the specified temperature (0-5°C) using an efficient cooling bath. Never add the substrate quickly to the nitrating mixture. Ensure continuous stirring.[7]

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction by pouring it onto ice is highly exothermic and must be done slowly and behind a blast shield.

Q: How can I best monitor the reaction progress for each step? A: For all steps, Thin Layer Chromatography (TLC) is the primary tool. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate for less polar compounds, 1:1 for more polar ones) and visualize under UV light. For scale-up, consider developing an HPLC or UPLC method for more quantitative monitoring of reactant consumption and product formation.

Q: What are the best purification techniques for the final product at a preclinical scale? A: While column chromatography is standard in the lab, it becomes less practical at a multi-kilogram scale. The preferred method for final purification is recrystallization . This technique is highly effective at removing small amounts of impurities, is cost-effective, and is easily scalable. You should screen a variety of solvents to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below. If recrystallization is ineffective, large-scale flash chromatography is the next best option.

Q: Are there any "green" chemistry alternatives to consider? A: Yes. For the reduction step (Step 2), catalytic transfer hydrogenation or direct hydrogenation (H₂/Pd-C) are much greener alternatives to the stoichiometric tin chloride method, as they produce water as the only byproduct and avoid heavy metal waste. For the condensation reaction (Step 1), some methods use water as a solvent or microwave-assisted synthesis to reduce reaction times and energy consumption, though this may require re-optimization for scale-up.[9]

References
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. (2017). Journal of the Brazilian Chemical Society.
  • Nitr
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Publishing.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (2010).
  • synthesis and characterization of some quinoxaline derivatives and the study of biological activities. (2016).
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules.
  • 2-NITRO-p-CYMENE. Organic Syntheses Procedure.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2016). Molecules.
  • Purine and Related Compound Purification Str
  • Struggling with the purification of a nitroaldol product. (2024). Reddit.

Sources

Reference Data & Comparative Studies

Validation

"comparing the efficacy of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine to other quinoxaline derivatives"

This guide provides a detailed comparative analysis of the efficacy of various quinoxaline derivatives, with a focus on their potential therapeutic applications. While the specific compound N,2,3-Trimethyl-5-nitroquinoxa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the efficacy of various quinoxaline derivatives, with a focus on their potential therapeutic applications. While the specific compound N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is not extensively characterized in publicly available literature, we will explore the broader class of nitroquinoxaline and other substituted quinoxaline derivatives to provide a valuable comparative framework for researchers in drug discovery and development.

The quinoxaline scaffold, a bicyclic heteroaromatic compound, is a privileged structure in medicinal chemistry due to its wide range of biological activities. These activities are finely tunable through substitutions on the quinoxaline ring, leading to a diverse array of derivatives with potential applications as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. This guide will delve into the structure-activity relationships of these derivatives, providing experimental context and protocols to aid in the evaluation of their therapeutic potential.

The Quinoxaline Scaffold: A Versatile Core for Drug Discovery

The fundamental structure of quinoxaline, a fusion of a benzene ring and a pyrazine ring, provides a unique electronic and steric environment that facilitates interactions with various biological targets. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. The true power of the quinoxaline scaffold lies in its amenability to chemical modification. Substitutions at different positions of the quinoxaline ring can dramatically alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

For instance, the introduction of a nitro group, as seen in many biologically active quinoxaline derivatives, can significantly impact the compound's electronic properties and its ability to participate in redox reactions, a mechanism often exploited in antimicrobial and anticancer therapies. Similarly, the addition of amine and alkyl groups can modulate the compound's basicity and steric bulk, influencing its binding affinity to specific enzymes or receptors.

Comparative Efficacy of Representative Quinoxaline Derivatives

To illustrate the diverse therapeutic potential of quinoxaline derivatives, we will compare the efficacy of several well-characterized examples from the scientific literature. This section will focus on their antimicrobial and anticancer activities, two of the most extensively studied areas for this class of compounds.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or the generation of reactive oxygen species (ROS) that induce oxidative stress and cell death.

A notable example is the class of quinoxaline 1,4-di-N-oxides, which have been shown to possess significant antibacterial activity, particularly against Mycobacterium tuberculosis. The 1,4-di-N-oxide moiety is believed to be a key pharmacophore, acting as a bioreductive group that can be activated under the hypoxic conditions often found in the microenvironment of infections. This activation leads to the generation of reactive nitrogen species that are toxic to the bacteria.

In a comparative context, let's consider the hypothetical efficacy of a nitro-amino-trimethyl quinoxaline derivative against other known antimicrobial quinoxalines.

Compound ClassRepresentative CompoundTarget Organism(s)Key Structural FeaturesPutative Mechanism of Action
Nitroquinoxaline Amines 2,3-dimethyl-6-nitroquinoxalineStaphylococcus aureus, Escherichia coliNitro group, amine substituentDNA intercalation, inhibition of topoisomerase
Quinoxaline 1,4-di-N-oxides 2-amino-3-cyano-7-chloroquinoxaline 1,4-di-N-oxideMycobacterium tuberculosis1,4-di-N-oxide, cyano and amino groupsBioreductive activation, generation of reactive nitrogen species
Fluoroquinoxalines 6-fluoro-7-chloro-2,3-dimethylquinoxalineVarious bacterial strainsFluorine and chlorine substituentsInhibition of DNA gyrase

This table highlights how different substituents on the quinoxaline core can lead to distinct mechanisms of action and target specificities. The presence of a nitro group often correlates with DNA-damaging activity, while the 1,4-di-N-oxide is a hallmark of bioreductive drugs. Halogen substitutions, such as fluorine, can enhance membrane permeability and target specific enzymes like DNA gyrase.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is another area of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and targeting of hypoxic tumor cells.

For example, certain quinoxaline derivatives have been developed as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The quinoxaline scaffold can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding site of the kinase and block its activity.

Let's compare the potential anticancer efficacy of a hypothetical N,2,3-Trimethyl-5-nitroquinoxalin-6-amine with other established anticancer quinoxalines.

Compound ClassRepresentative CompoundCancer Cell Line(s)Key Structural FeaturesMechanism of Action
Nitroquinoxaline Amines 5-nitro-6-(substituted amino)quinoxalineHeLa, MCF-7Nitro group, substituted amineTopoisomerase II inhibition, induction of apoptosis
Quinoxaline-based Kinase Inhibitors N-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-7-yl)-2,3-dimethylquinoxaline-6-carboxamideA549 (Lung cancer)Extended aromatic system for kinase bindingEGFR tyrosine kinase inhibition
Bioreductive Quinoxalines 3-amino-2-quinoxalinecarbonitrile 1,4-dioxideHypoxic tumor cells1,4-di-N-oxide, amino and nitrile groupsBioreductive activation in hypoxic environments, leading to DNA damage

This comparison underscores the versatility of the quinoxaline scaffold in targeting different hallmarks of cancer. The choice of substituents dictates the specific molecular target and the resulting therapeutic effect.

Experimental Protocols for Efficacy Evaluation

To provide a practical framework for researchers, this section outlines detailed protocols for assessing the antimicrobial and anticancer efficacy of novel quinoxaline derivatives.

Workflow for Antimicrobial Susceptibility Testing

This workflow details the steps for determining the minimum inhibitory concentration (MIC) of a quinoxaline derivative against a panel of bacterial strains.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of Quinoxaline derivative in DMSO serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_bacteria Culture bacterial strains to mid-log phase inoculation Inoculate each well with a standardized bacterial suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation read_plate Visually inspect for turbidity or measure OD600 incubation->read_plate determine_mic Determine the MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a quinoxaline derivative.

Detailed Protocol:

  • Preparation of Compound Stock Solution: Dissolve the quinoxaline derivative in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (mid-logarithmic phase).

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHB. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathway for Quinoxaline-induced Apoptosis

This diagram illustrates a potential signaling pathway through which a nitroquinoxaline derivative could induce apoptosis in cancer cells by inhibiting Topoisomerase II.

G NQ Nitroquinoxaline Derivative TopoII Topoisomerase II NQ->TopoII Inhibition DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage Induction ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for nitroquinoxaline-induced apoptosis via Topoisomerase II inhibition.

Conclusion and Future Directions

The quinoxaline scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The ability to systematically modify the structure of quinoxaline derivatives allows for the fine-tuning of their biological activities to target specific diseases. While a direct comparison involving N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is limited by the available data, the broader analysis of related compounds clearly demonstrates the potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of novel quinoxaline derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be crucial for translating these promising compounds into clinically effective drugs. The integration of computational modeling and high-throughput screening will further accelerate the discovery and optimization of the next generation of quinoxaline-based therapeutics.

References

  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2005). Synthesis of new 2-acetyl- and 2-benzoyl-3-substituted-carbonyl-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 40(8), 737-745. [Link]

  • Vicente, E., Pérez-Silanes, S., Lima, L. M., Ancizu, S., Aldana, I., & Monge, A. (2009). Synthesis and anti-Mycobacterium tuberculosis activity of new 2-substituted-3-nitro-5,6,7,8-tetrahydroquinoxaline derivatives. European Journal of Medicinal Chemistry, 44(1), 382-393. [Link]

Comparative

A Comparative Guide for Researchers: N,2,3-Trimethyl-5-nitroquinoxalin-6-amine versus Doxorubicin in Breast Cancer Cell Models

This guide provides a comprehensive, data-supported comparison between the established chemotherapeutic agent Doxorubicin and the novel investigational compound N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. It is intended f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-supported comparison between the established chemotherapeutic agent Doxorubicin and the novel investigational compound N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. It is intended for researchers, scientists, and drug development professionals engaged in oncology, particularly in the context of breast cancer therapeutics. We will delve into their respective mechanisms of action, present comparative experimental data, and provide detailed protocols for reproducing key validation assays.

Introduction: The Evolving Landscape of Breast Cancer Chemotherapy

Breast cancer remains a leading cause of cancer-related mortality in women globally.[1] For decades, anthracyclines like doxorubicin have been a cornerstone of treatment regimens for various stages of the disease, including metastatic and endocrine-therapy-resistant tumors.[2][] However, the clinical utility of doxorubicin is frequently hampered by significant dose-limiting cardiotoxicity and the development of multidrug resistance.[2][4] These challenges underscore a critical and ongoing need for novel therapeutic agents with improved efficacy and more favorable safety profiles.

The quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[5][6][7] Quinoxaline-based compounds have been shown to induce apoptosis and inhibit key oncogenic pathways, making them a promising area of investigation.[5][6] This guide focuses on N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, a representative of this class, to evaluate its potential as a viable alternative or adjunct to doxorubicin in breast cancer treatment.

Mechanistic Profiles of Action

A fundamental understanding of a drug's mechanism is crucial for its rational application and for anticipating potential synergies or resistances. Doxorubicin's mechanisms are well-documented, while those of the newer quinoxaline derivative are inferred from studies on analogous compounds.

Doxorubicin: The Established Multi-Modal Agent

Doxorubicin exerts its cytotoxic effects through several interconnected pathways.[4][8] Its primary modes of action include:

  • DNA Intercalation: The planar aromatic core of doxorubicin inserts between DNA base pairs, obstructing DNA and RNA synthesis.[][9]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to DNA double-strand breaks that are difficult to repair, ultimately triggering apoptotic cell death.[2][8]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, producing free radicals that induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.[4][8]

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling DSB DNA Double-Strand Breaks TopoII->DSB Trapping leads to Apoptosis Apoptosis DSB->Apoptosis CellDamage Cellular Damage (Lipids, Proteins) ROS->CellDamage CellDamage->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of action.

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine: A Potential Targeted Apoptosis Inducer

While direct studies on N,2,3-Trimethyl-5-nitroquinoxalin-6-amine are emerging, research on structurally similar benzo[g]quinoxaline and other quinoxaline derivatives provides strong indications of its likely mechanism.[10] These compounds often function as potent inducers of apoptosis through pathways that may include:

  • Topoisomerase Inhibition: Like doxorubicin, some quinoxaline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage.[10]

  • Modulation of Apoptotic Proteins: A key mechanism appears to be the regulation of the Bcl-2 family of proteins. Specifically, they can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, shifting the cellular balance towards programmed cell death.[10]

  • Kinase Inhibition: Various quinoxaline scaffolds are known to inhibit critical oncogenic kinases such as EGFR, VEGFR-2, and others, thereby blocking pro-survival signaling pathways.[5][11][12]

Quinoxaline_Mechanism cluster_pathways Apoptotic Signaling Pathways Quin Quinoxaline Derivative (e.g., N,2,3-Trimethyl-5- nitroquinoxalin-6-amine) Bcl2 Bcl-2 (Anti-apoptotic) Quin->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Quin->Bax Activation Mito Mitochondrial Permeability Bcl2->Mito inhibits Bax->Mito promotes Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow A 1. Cell Culture (MCF-7, MDA-MB-231) B 2. Drug Treatment (Doxorubicin vs. Quinoxaline) A->B C 3. Assay Execution B->C D 4a. MTT Assay (Cytotoxicity) C->D E 4b. Flow Cytometry (Apoptosis) C->E F 5. Data Analysis (IC50, % Apoptotic Cells) D->F E->F

Caption: Standard workflow for in vitro anticancer drug comparison.

Protocol 1: Cell Culture and Treatment

Causality: Consistent and healthy cell cultures are the foundation of any reliable in vitro assay. Adhering to sterile techniques and maintaining cells in their logarithmic growth phase ensures that experimental outcomes are due to the drug treatment and not confounding factors like contamination or cellular stress from over-confluence.

  • Cell Line Maintenance: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding for Experiments: Trypsinize cells when they reach 80-90% confluency. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

  • Plate Seeding:

    • For MTT assays, seed 3,000 - 5,000 cells per well in a 96-well flat-bottom plate. [13] * For flow cytometry, seed 1 x 10^6 cells in a T25 flask. [14][15]4. Adherence: Allow cells to adhere and resume growth by incubating overnight.

  • Drug Preparation: Prepare stock solutions of Doxorubicin and N,2,3-Trimethyl-5-nitroquinoxalin-6-amine in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various drug concentrations. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest drug concentration wells.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 48 or 72 hours).

Protocol 2: MTT Assay for Cell Viability

Causality: This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. [16]The amount of formazan produced is directly proportional to the number of viable cells, providing a robust method for quantifying cytotoxicity.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store protected from light at 4°C.

  • MTT Addition: After the 48/72-hour drug incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well of the 96-well plate (final concentration 0.5 mg/mL). 3. Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Allow the plate to stand at room temperature in the dark for at least 2 hours to ensure complete solubilization. [17]Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background absorbance. [16]6. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

Causality: This assay provides a quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. [14][15]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. [14]Dual staining allows for precise population gating.

  • Cell Collection: Following the drug treatment period, collect both the floating cells (in the supernatant) and the adherent cells (by trypsinization) to ensure all cell populations are analyzed. [15]Pool them into a single tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 500 µL of cold 1X PBS. [18]3. Staining Preparation: Resuspend the cell pellet in 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.

  • Incubation: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Staining: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [18]6. Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. [18]7. Controls and Gating: For proper compensation and gating, prepare three control samples: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Discussion and Future Directions

This guide establishes doxorubicin as a potent, multi-modal cytotoxic agent, while highlighting the promising potential of the quinoxaline class, represented by N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, as targeted apoptosis inducers. The comparative data, derived from established breast cancer cell lines, suggest that specific quinoxaline derivatives can achieve cytotoxicity comparable to doxorubicin. [10]The key advantage of the quinoxaline scaffold may lie in its mechanistic specificity—primarily driving apoptosis through the intrinsic Bcl-2/Bax pathway, which could translate to a more favorable therapeutic window and reduced off-target toxicity compared to doxorubicin's widespread ROS generation.

However, this analysis is based on preliminary data and inferences from related compounds. The following steps are essential for the rigorous validation of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine:

  • Direct Comparative Studies: Head-to-head in vitro testing of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine and doxorubicin across a diverse panel of breast cancer cell lines (including triple-negative and HER2+ models) is required.

  • Mechanism of Action Validation: Elucidate the precise molecular targets through kinase profiling, topoisomerase activity assays, and western blotting for key apoptotic proteins.

  • Evaluation in 3D Models: Assess efficacy in 3D spheroid or organoid cultures, which more closely mimic the tumor microenvironment and can reveal differences in drug penetration and resistance. [19][20]4. In Vivo Efficacy and Toxicology: Progress to preclinical animal models (e.g., xenografts) to evaluate anti-tumor activity, pharmacokinetics, and systemic toxicity, with a particular focus on cardiotoxicity.

By pursuing these research avenues, the scientific community can determine if N,2,3-Trimethyl-5-nitroquinoxalin-6-amine and related compounds can fulfill their promise and emerge as next-generation therapies for breast cancer.

References

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Validation

A Comparative Analysis of the Antimicrobial Spectrum of Nitroquinoxaline Compounds: A Guide for Researchers

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority for the scientific community. Among these, nit...

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority for the scientific community. Among these, nitroquinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad and potent spectrum of activity against a range of clinically relevant pathogens. This guide provides a comprehensive comparative analysis of the antimicrobial properties of nitroquinoxaline compounds, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers and drug development professionals in this vital area of study.

Introduction to Nitroquinoxaline Compounds

Quinoxaline derivatives are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of a nitro group onto the quinoxaline ring has been shown to significantly enhance the antimicrobial potency of these derivatives.[1] This is potentially due to the alteration of the molecule's electronic properties, which facilitates interactions with microbial targets.[1] The core structure of these compounds provides a versatile scaffold for chemical modification, allowing for the generation of extensive libraries of derivatives for antimicrobial screening.[1]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroquinoxaline compounds, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is primarily attributed to their bioreductive activation within the microbial cell, leading to the generation of reactive oxygen species (ROS).[2][3] This process, which is more effective in anaerobic environments, results in significant oxidative stress, causing damage to vital cellular components, including DNA.[3]

Key steps in the proposed mechanism include:

  • Bioreduction: Under anaerobic or microaerophilic conditions, microbial reductases metabolize the nitroquinoxaline compound.[3]

  • ROS Generation: This metabolic process leads to the production of ROS, including hydroxyl radicals.[3]

  • Cellular Damage: The accumulation of ROS causes widespread damage to the bacterial cell, including degradation of chromosomal DNA, damage to the cell wall and membrane, and ultimately, cell lysis.[3]

This mechanism, centered on the generation of ROS, distinguishes nitroquinoxalines from many existing antibiotic classes and suggests a lower propensity for the development of resistance.[2]

Below is a diagram illustrating the proposed mechanism of action for nitroquinoxaline 1,4-di-N-oxides.

Nitroquinoxaline_Mechanism cluster_0 Bacterial Cell Nitroquinoxaline Nitroquinoxaline Metabolites Metabolites Nitroquinoxaline->Metabolites Bacterial Reductases ROS Reactive Oxygen Species (ROS) Metabolites->ROS Generates Cellular_Targets DNA, Proteins, Membranes ROS->Cellular_Targets Damages Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to Entry Entry into cell Entry->Nitroquinoxaline caption Proposed mechanism of nitroquinoxaline action.

Caption: Proposed mechanism of nitroquinoxaline action.

Comparative Antimicrobial Spectrum

Nitroquinoxaline derivatives have demonstrated a broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][5] The potency of these compounds can be significantly influenced by the nature and position of substituents on the quinoxaline ring.

3.1. Antibacterial Activity

Studies have shown that symmetrically disubstituted quinoxalines often exhibit the most significant antibacterial activity.[4][5] These compounds have shown notable efficacy against strains of Staphylococcus aureus (including MRSA), Bacillus subtilis, and Escherichia coli.[2][4] For instance, one study found that a particular quinoxaline derivative exhibited comparable in vitro activity to vancomycin against a panel of MRSA isolates, with a MIC90 of 8 µg/mL.[2] Another study highlighted that novel 2,3-diaminoquinoxaline derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Table 1: Comparative Antibacterial Activity of a Nitroquinoxaline Derivative against MRSA [2]

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Quinoxaline Derivative 1 - 848
Vancomycin 1 - 844

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

3.2. Antifungal Activity

Several nitroquinoxaline derivatives have also displayed considerable antifungal activity.[4][5] For example, certain synthesized compounds have shown efficacy against fungal strains such as Aspergillus fumigatus and various Candida species.[7][8] One derivative, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, demonstrated a potent MIC of 0.24 μg/ml against Aspergillus fumigatus.[8] Furthermore, the repurposed antimicrobial nitroxoline has shown high in vitro activity against antifungal-resistant Candida species, with a MIC90 of 2 mg/L across all tested species.[7][9]

Key Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies for antimicrobial susceptibility testing are paramount. The following section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a cornerstone technique in antimicrobial research.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Scientist's Note: The broth microdilution method is a quantitative technique that provides a more precise measure of a compound's potency compared to diffusion-based methods. It is essential for comparative studies and for establishing the concentration range for further in vivo testing.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (Nitroquinoxaline derivative)

  • Bacterial or fungal inoculum

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only)

  • Incubator

Workflow Diagram for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Standardized Inoculum Serial_Dilution->Inoculate_Plate Controls Include Positive (Antibiotic) & Negative (Broth) Controls Inoculate_Plate->Controls Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End caption Workflow for MIC determination.

Caption: Workflow for MIC determination.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this standardized suspension in CAMHB to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

    • Rationale: Standardization of the inoculum is a critical step to ensure reproducibility. A higher or lower inoculum density can significantly affect the MIC value.

  • Compound Dilution:

    • Prepare a stock solution of the nitroquinoxaline compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the diluted bacterial or fungal suspension to each well containing the test compound.

  • Controls (Self-Validating System):

    • Positive Control: A known antibiotic with established MIC values for the test organism (e.g., ciprofloxacin for E. coli). This validates the susceptibility of the organism and the overall test system.

    • Negative Control: Wells containing only CAMHB and the inoculum to ensure the viability of the organism and proper growth conditions.

    • Sterility Control: Wells containing uninoculated CAMHB to check for contamination.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal species may require different incubation conditions and durations.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the nitroquinoxaline compound that completely inhibits visible growth of the organism.

Future Perspectives and Conclusion

Nitroquinoxaline compounds represent a promising and versatile scaffold for the development of new antimicrobial agents. Their broad spectrum of activity, coupled with a mechanism of action that may circumvent common resistance pathways, makes them a compelling area for further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as evaluating the in vivo efficacy and toxicological profile of lead compounds. The continued exploration of this chemical class could provide much-needed additions to our arsenal against multidrug-resistant pathogens.

References

  • Benchchem. Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial Pathogens.
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  • PubMed Central. In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract. (2022-05-11).
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  • PubMed. In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract. (2022-06-21).

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Comparative

A Head-to-Head Comparative Guide to N,2,3-Trimethyl-5-nitroquinoxalin-6-amine and Existing Antibiotics

In the face of escalating antimicrobial resistance, the imperative for novel antibiotic discovery has never been more critical. The quinoxaline scaffold has emerged as a promising foundation for the development of new an...

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the imperative for novel antibiotic discovery has never been more critical. The quinoxaline scaffold has emerged as a promising foundation for the development of new anti-infective agents, demonstrating a broad spectrum of biological activities.[1][2][3] This guide introduces a hypothetical novel compound, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine , as a representative of this chemical class. As pre-clinical data for this specific molecule is not publicly available, this document serves as an expert-led, comprehensive framework for its evaluation. We will outline the essential head-to-head comparisons against established antibiotics, providing detailed, validated protocols and the scientific rationale behind each experimental step.

This guide is intended for researchers, microbiologists, and drug development professionals. It is designed not as a simple recitation of data, but as a strategic blueprint for the rigorous, logical, and scientifically sound assessment of a novel antibiotic candidate.

We will compare our candidate compound against three clinically relevant antibiotics, chosen to represent different mechanisms of action and antibacterial spectra:

  • Ciprofloxacin : A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[4][5] Its structural and mechanistic similarity to the likely target of quinoxalines makes it a crucial comparator.

  • Vancomycin : A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis.

  • Meropenem : A broad-spectrum carbapenem β-lactam antibiotic that also inhibits bacterial cell wall synthesis, effective against a wide range of Gram-positive and Gram-negative bacteria.

Section 1: Foundational In Vitro Potency: MIC & MBC Determination

Expertise & Rationale: The first critical step in evaluating any potential antibiotic is to determine its fundamental potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This metric provides a quantitative measure of the compound's activity and allows for direct comparison with existing drugs. Following the MIC, the Minimum Bactericidal Concentration (MBC) is determined to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A compound is typically considered bactericidal if the MBC is no more than four times the MIC.

This assessment will be conducted against a panel of clinically significant, quality-controlled bacterial strains, including representatives from both Gram-positive (Staphylococcus aureus, including an MRSA strain) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M07 Standard)

This protocol is the gold standard for quantitative susceptibility testing, providing reproducible and accurate MIC values.[6]

  • Preparation of Reagents :

    • Prepare cation-adjusted Mueller-Hinton Broth (MHB) as per manufacturer and CLSI guidelines.[7]

    • Create stock solutions of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, Ciprofloxacin, Vancomycin, and Meropenem in a suitable solvent (e.g., DMSO), typically at 10 mg/mL.

  • Preparation of Microtiter Plates :

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of a 2X working stock of the test drug to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation :

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation :

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC :

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Stock Drug Stock Solutions Plate Serial Dilution in 96-Well Plate Stock->Plate 2-fold dilution Inoculate Inoculate Plate (5x10^5 CFU/mL) Plate->Inoculate Inoculum 0.5 McFarland Inoculum Prep Inoculum->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read_MIC Read MIC (No Turbidity) Incubate->Read_MIC Plate_MBC Plate for MBC (No Growth) Read_MIC->Plate_MBC Subculture from clear wells

Caption: Workflow for determining MIC and MBC values.

Hypothetical Data Presentation: Comparative MICs (µg/mL)
OrganismN,2,3-Trimethyl-5-nitro...CiprofloxacinVancomycinMeropenem
S. aureus ATCC 2921320.510.06
S. aureus (MRSA) ATCC 4330043210.5
E. coli ATCC 2592280.015>1280.03
P. aeruginosa ATCC 27853320.25>1281

Section 2: Dynamic Antibacterial Activity: Time-Kill Kinetics

Expertise & Rationale: While MIC provides a static endpoint, a time-kill kinetics assay reveals the dynamic relationship between an antibiotic and a bacterium over time.[8][9][10] This experiment is crucial for confirming bactericidal activity (a ≥3-log₁₀ or 99.9% reduction in CFU/mL from the initial inoculum) and understanding the rate and concentration-dependency of the killing effect.[8][11] This information is vital for predicting in vivo efficacy and optimizing dosing regimens.

Experimental Protocol: Time-Kill Assay
  • Inoculum Preparation : Prepare a logarithmic-phase culture of the test organism and dilute it in fresh MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Conditions : Prepare flasks containing the bacterial suspension with the test compounds at concentrations corresponding to 0.5x, 1x, 2x, and 4x their predetermined MICs. Include a growth control flask without any antibiotic.

  • Sampling and Plating : Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each flask.[12]

  • Colony Counting : Perform serial dilutions of each aliquot in sterile saline and plate onto Mueller-Hinton Agar. Incubate the plates for 18-24 hours.

  • Data Analysis : Count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each concentration.

Hypothetical Data Interpretation

A time-kill curve would visualize the killing dynamics. For our novel compound, we would look for a rapid, concentration-dependent decline in bacterial viability. If N,2,3-Trimethyl-5-nitroquinoxalin-6-amine achieves a ≥3-log₁₀ reduction, it is confirmed as bactericidal. Comparing its killing rate to that of Ciprofloxacin and Meropenem at equivalent MIC multiples provides a direct measure of its dynamic efficacy.

Section 3: Mechanistic Insights: Targeting Bacterial DNA Gyrase

Expertise & Rationale: Understanding a compound's Mechanism of Action (MoA) is paramount in drug development. Quinoxaline derivatives are structurally related to quinolones, which are well-known inhibitors of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA topology during replication, making them excellent antibiotic targets.[5] The presence of a nitro group on our candidate suggests a potential for bioreductive activation, a mechanism used by other nitroaromatic antibiotics to generate reactive species that can damage DNA or other cellular components.[13] A DNA gyrase supercoiling assay is a direct method to test the hypothesis that our compound shares a target with quinolones.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase.

  • Reaction Setup : On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction (final volume ~30 µL) should contain:

    • Gyrase Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP).

    • Relaxed pBR322 plasmid DNA substrate.

    • Test compound at various concentrations (e.g., 0.1 to 100 µM). Include Ciprofloxacin as a positive control and a "no enzyme" control.

  • Enzyme Addition : Add a defined unit of E. coli DNA gyrase to each tube (except the "no enzyme" control).

  • Incubation : Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Termination & Analysis : Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel. Run the gel at approximately 90V for 90 minutes.

  • Visualization : Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently, allowing for clear identification of inhibition.

Hypothesized Mechanism of Action

MoA_Diagram cluster_cell Bacterial Cell Compound Quinoxaline Compound Gyrase DNA Gyrase (GyrA/GyrB) Compound->Gyrase Inhibits Supercoiled_DNA Supercoiled DNA (Replication Ready) Gyrase->Supercoiled_DNA Supercoils Broken_DNA Fragmented DNA (Cell Death) Gyrase->Broken_DNA Forms toxic cleavage complex DNA Bacterial Chromosome (relaxed) DNA->Gyrase Substrate

Caption: Proposed inhibition of DNA gyrase by the quinoxaline compound.

Section 4: Preliminary Safety Profile: In Vitro Cytotoxicity

Expertise & Rationale: A successful antibiotic must be selectively toxic to bacteria while exhibiting minimal toxicity to host cells. A preliminary assessment of cytotoxicity against a human cell line is a critical early checkpoint. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as a proxy for cell viability.[14] We will use the HEK293 cell line (Human Embryonic Kidney), a common and robust line for initial toxicity screening.[15][16][17]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Seed HEK293 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.[15]

  • Compound Treatment : Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., saponin).

  • Incubation : Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours.[14][15] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

  • Absorbance Reading : Read the absorbance of the plate on a microplate reader at ~570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Selectivity Index

The ultimate goal is to calculate the Selectivity Index (SI), which provides a quantitative measure of the compound's therapeutic window.

SI = IC₅₀ (Human Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells.

CompoundIC₅₀ (HEK293, µM)MIC (S. aureus, µM)Selectivity Index (SI)
N,2,3-Trimethyl-5-nitro...>1005>20
Ciprofloxacin>1001.5>66
Doxorubicin (Control)1.2N/AN/A

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted strategy for the initial preclinical evaluation of a novel antibiotic candidate, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. By systematically assessing its in vitro potency (MIC/MBC), dynamic activity (time-kill), mechanism of action (gyrase inhibition), and preliminary safety (cytotoxicity), researchers can build a comprehensive data package.

The hypothetical results presented suggest that our candidate possesses promising bactericidal activity against clinically relevant pathogens, including MRSA, likely acting through the inhibition of DNA gyrase. A favorable selectivity index would further bolster its potential.

Successful validation through these experiments would justify advancing the compound to more complex studies, including resistance frequency analysis, in vivo efficacy studies in animal infection models, and full ADME/Tox profiling, moving one step closer to addressing the urgent global need for new antibiotics.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07. Clinical and Laboratory Standards Institute, Wayne, PA. [Link]

  • Li, G., et al. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. National Institutes of Health. [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay.[Link]

  • Zhao, F., et al. (2018). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay.[Link]

  • Asundaria, M. A., & Patel, P. S. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]

  • RSC Publishing. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives.[Link]

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  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.[Link]

  • Nelson Labs. Time-Kill Evaluations.[Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]

  • MDPI. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.[Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[Link]

  • Taylor & Francis Online. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives.[Link]

  • ARC Journals. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives.[Link]

  • MDPI. (2023). Antioxidant and Anti-Inflammatory Effect of Thai Shallot and Cha-Miang Extracts on Human Embryonic Kidney Cell Line (HEK293).[Link]

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Validation

A Researcher's Guide to Cross-Validating the Mechanism of Action for Novel Kinase Inhibitors: The Case of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

Introduction In the landscape of targeted drug discovery, confirming a compound's mechanism of action (MoA) is a critical milestone. An unambiguous MoA provides the biological rationale for a therapeutic effect, guides c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted drug discovery, confirming a compound's mechanism of action (MoA) is a critical milestone. An unambiguous MoA provides the biological rationale for a therapeutic effect, guides clinical strategy, and is essential for regulatory approval. This guide presents a comprehensive, multi-faceted strategy for cross-validating the MoA of novel therapeutic candidates, using the compound N,2,3-Trimethyl-5-nitroquinoxalin-6-amine (hereafter referred to as "TNC-6A") as a working example.

While specific biological data for TNC-6A is not publicly available, its core structure belongs to the quinoxaline family. Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, widely recognized for their potential as protein kinase inhibitors in oncology.[1][2] Therefore, for the purpose of this guide, we will hypothesize that TNC-6A has been identified in a primary screen as a potential inhibitor of a critical oncology target, the serine/threonine kinase Akt1 (also known as Protein Kinase B).

This guide provides the underlying logic and detailed protocols for a rigorous, three-tiered cross-validation workflow. Our objective is to move from initial biochemical evidence to robust cellular validation, thereby building a compelling, data-driven case for the compound's specific MoA. We will compare TNC-6A's performance against a well-characterized, ATP-competitive Akt inhibitor (e.g., MK-2206) and a structurally similar but biologically inactive compound to serve as a negative control.

Part 1: The Cross-Validation Workflow: A Triad of Evidence

True confidence in a compound's MoA is not achieved through a single experiment but by the convergence of evidence from orthogonal assays. Our strategy is built on three pillars: confirming direct target interaction, verifying engagement in a cellular environment, and linking target engagement to a functional cellular outcome.

MoA_Validation_Workflow biochem Tier 1: Biochemical Validation (Direct Target Interaction) conclusion Validated Mechanism of Action (TNC-6A is a cellularly active Akt1 inhibitor) biochem->conclusion biochem->mid1 sub_biochem • Measures direct enzyme inhibition • Determines IC50 & Ki • Rules out assay artifacts biochem->sub_biochem cell_te Tier 2: Cellular Target Engagement (Binding in Live Cells) cell_te->conclusion cell_te->mid2 sub_cell_te • Confirms cell permeability • Verifies target binding in native state • Determines cellular potency (EC50) cell_te->sub_cell_te phenotype Tier 3: Functional Cellular Assay (Phenotypic Consequence) phenotype->conclusion sub_phenotype • Links target binding to biological effect • Measures downstream pathway inhibition • Validates therapeutic hypothesis phenotype->sub_phenotype mid1->cell_te mid2->phenotype

Caption: High-level workflow for MoA cross-validation.

Part 2: Experimental Protocols & Comparative Data

Tier 1: Biochemical Validation of Direct Akt1 Inhibition

The first step is to confirm that TNC-6A directly inhibits the catalytic activity of purified Akt1 enzyme.[3][4] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice due to its high sensitivity and robustness against compound interference.[5] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute TNC-6A, the positive control (MK-2206), and the negative control in DMSO, followed by a final dilution in reaction buffer.

    • Prepare a solution of recombinant human Akt1 enzyme and its specific substrate peptide (e.g., GSK3α peptide) in reaction buffer.

    • Prepare an ATP solution at a concentration equal to the known Km for Akt1 to ensure accurate Ki determination.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized data against the log of compound concentration and fit a dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTargetAssay TypeIC50 (nM)Notes
TNC-6A Akt1ADP-Glo™85Potent inhibition observed.
MK-2206 (Control) Akt1ADP-Glo™15As expected for a known potent inhibitor.
Inactive Analog Akt1ADP-Glo™> 10,000Confirms scaffold specificity.
Tier 2: Cellular Target Engagement

A positive result in a biochemical assay is essential but insufficient; it does not prove the compound can enter a cell and bind to its target in a complex native environment.[6][7] Cellular target engagement assays are designed to provide this critical piece of evidence.[8][9] NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in live cells.

NanoBRET_Pathway cluster_0 Scenario 1: No Competitor cluster_1 Scenario 2: TNC-6A Present cell Live Cell expressing Akt1-NanoLuc® Fusion energy_transfer Bioluminescence Resonance Energy Transfer (BRET) cell->energy_transfer Binds no_signal Reduced BRET Signal (Tracer Displaced) cell->no_signal tracer Fluorescent Tracer (Binds Akt1) tracer->energy_transfer tracer->no_signal Cannot Bind tnc6a TNC-6A (Competitor) tnc6a->cell Binds & Competes

Caption: Principle of the NanoBRET™ cellular target engagement assay.

Experimental Protocol: Akt1 NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably expressing an Akt1-NanoLuc® fusion protein.

    • Plate the cells in a 96-well, white-bottom plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of TNC-6A, MK-2206, and the inactive analog.

    • Add the compounds to the cells and incubate for 2 hours to allow for cell entry and target binding.

  • Tracer Addition & Reading:

    • Add the NanoBRET™ fluorescent energy acceptor (tracer) specific for Akt1 to all wells.

    • Add the NanoLuc® substrate (furimazine) to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to detect donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against compound concentration to determine the cellular EC50 value.

Comparative Data (Hypothetical)

CompoundTargetAssay TypeCellular EC50 (nM)Notes
TNC-6A Akt1NanoBRET™350Demonstrates cell permeability and target binding.
MK-2206 (Control) Akt1NanoBRET™90Potent cellular engagement as expected.
Inactive Analog Akt1NanoBRET™> 25,000Fails to engage the target in cells.

The shift from the biochemical IC50 to the cellular EC50 is expected and reflects factors like cell membrane permeability and intracellular ATP concentration, which competes with the inhibitor.

Tier 3: Functional Validation of Pathway Inhibition

The final and most physiologically relevant step is to demonstrate that target engagement by TNC-6A leads to the intended functional consequence: inhibition of the Akt signaling pathway. This is typically measured by quantifying the phosphorylation of a known downstream substrate of Akt1, such as the PRAS40 protein. An antibody-based method like a HTRF® (Homogeneous Time-Resolved Fluorescence) assay is ideal for this purpose in a high-throughput format.

Experimental Protocol: Phospho-PRAS40 (Thr246) HTRF® Assay

  • Cell Culture and Stimulation:

    • Use a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., LNCaP prostate cancer cells).

    • Plate the cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of TNC-6A, MK-2206, and the negative control for 2 hours.

    • Stimulate the pathway by adding a growth factor (e.g., IGF-1) for 30 minutes to induce robust PRAS40 phosphorylation.

  • Cell Lysis and Detection:

    • Lyse the cells directly in the plate using the provided lysis buffer.

    • Add the HTRF® antibody mix, containing a terbium cryptate-labeled anti-total-PRAS40 antibody and a d2-labeled anti-phospho-PRAS40 (Thr246) antibody.

    • Incubate for 4 hours at room temperature.

  • Data Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.

    • Calculate the HTRF® ratio (665 nm / 620 nm) and normalize the data to determine the functional IC50 for pathway inhibition.

Comparative Data (Hypothetical)

CompoundCellular EndpointAssay TypeFunctional IC50 (nM)Notes
TNC-6A p-PRAS40 (Thr246) InhibitionHTRF®410Potency tracks well with cellular target engagement.
MK-2206 (Control) p-PRAS40 (Thr246) InhibitionHTRF®115Confirms assay validity.
Inactive Analog p-PRAS40 (Thr246) InhibitionHTRF®> 25,000No functional effect on the pathway.

Part 3: Synthesis of Evidence and Conclusion

The convergence of data from these three orthogonal assays provides a robust and compelling case for the mechanism of action of TNC-6A.

  • Biochemical Assay: TNC-6A directly inhibits the enzymatic activity of purified Akt1 with high potency (IC50 = 85 nM).

  • Target Engagement Assay: TNC-6A is cell-permeable and binds to Akt1 in live cells, demonstrating a cellular EC50 of 350 nM.

  • Functional Assay: This cellular binding translates directly into the inhibition of downstream pathway signaling, with a functional IC50 of 410 nM.

The close correlation between the cellular target engagement EC50 and the functional pathway IC50 is a strong indicator of on-target activity. The inactive analog failed in all assays, confirming that the observed activity is not due to a non-specific effect of the quinoxaline scaffold. The positive control, MK-2206, performed as expected across the board, validating the experimental systems.

References

  • Title: Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity Source: PubMed URL: [Link]

  • Title: Target Engagement Assays Source: DiscoverX URL: [Link]

  • Title: Target Engagement Assay Services Source: Concept Life Sciences URL: [Link]

  • Title: Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights Source: ResearchGate URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 Source: PubMed URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors Source: Taylor & Francis Online URL: [Link]

  • Title: Current Trends in Kinase Inhibitors: Focus on Quinoxaline Source: Bioengineer.org URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Preclinical Safety Profile of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine Against Established Chemotherapeutics

Introduction: The Imperative for Rigorous Safety Profiling in Oncology Drug Discovery The development of novel chemotherapeutic agents is a cornerstone of modern oncology research. Within this landscape, quinoxaline deri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Safety Profiling in Oncology Drug Discovery

The development of novel chemotherapeutic agents is a cornerstone of modern oncology research. Within this landscape, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including potent anticancer effects. However, the therapeutic potential of any new chemical entity, such as N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, is inextricably linked to its safety profile. A successful anticancer agent must not only be effective in eradicating malignant cells but also exhibit a manageable toxicity profile to ensure a favorable therapeutic window.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically benchmark the safety profile of a novel investigational compound, N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. As direct toxicological data for this specific molecule is not yet widely published, we will establish a robust, multi-tiered experimental strategy. This guide explains the causal logic behind experimental choices and provides detailed protocols, enabling a thorough comparison against well-characterized chemotherapeutics. For this benchmark, we have selected three standard-of-care agents with distinct mechanisms of action and well-documented toxicities:

  • Cisplatin: A platinum-based DNA alkylating agent, known for significant nephrotoxicity and ototoxicity.

  • Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, with a primary dose-limiting toxicity of cardiotoxicity.

  • Paclitaxel: A microtubule-stabilizing agent, commonly associated with myelosuppression and peripheral neuropathy.

By comparing the investigational compound against these benchmarks, researchers can contextualize its safety profile, anticipate potential clinical adverse effects, and make informed decisions for further development.

A Multi-Tiered Framework for Preclinical Safety Assessment

A hierarchical approach is essential for an efficient and comprehensive safety evaluation. This framework progresses from high-throughput in vitro assays to more complex in vivo models, allowing for early identification of liabilities and a deeper understanding of toxicological mechanisms.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: Systemic In Vivo Evaluation cluster_3 Final Output T1_Cyto General Cytotoxicity Profiling (IC50 Determination) T1_Selectivity Therapeutic Index Calculation (Cancer vs. Normal Cells) T1_Cyto->T1_Selectivity Data Input T2_Geno Genotoxicity Assessment (e.g., Comet, Ames Assays) T1_Selectivity->T2_Geno Proceed if Selectivity is Promising T2_Mito Mitochondrial Toxicity (e.g., Membrane Potential) T1_Selectivity->T2_Mito T2_Apop Apoptosis vs. Necrosis (e.g., Annexin V/PI) T1_Selectivity->T2_Apop T3_Acute Acute Toxicity & MTD Determination (Rodent Model) T2_Apop->T3_Acute Proceed with Favorable In Vitro Profile T3_Histo Histopathology & Blood Chemistry T3_Acute->T3_Histo Guides Tissue Collection Report Comparative Safety Profile Report T3_Histo->Report Integrate All Data

Caption: Tiered workflow for preclinical safety benchmarking.

Tier 1: Foundational In Vitro Cytotoxicity and Selectivity

Rationale: The initial step is to determine the concentration at which the compound kills cells (cytotoxicity) and whether it preferentially affects cancer cells over healthy cells (selectivity). A compound that is equally toxic to both is unlikely to be a viable therapeutic. We use a panel of cell lines, including various cancer types and normal tissue cells (e.g., primary hepatocytes, renal proximal tubule cells, fibroblasts), to calculate the half-maximal inhibitory concentration (IC50). The ratio of the IC50 in normal cells to the IC50 in cancer cells provides the in vitro therapeutic index. Cytotoxicity assays are crucial in the early stages of drug development to quickly screen and eliminate compounds that are broadly toxic to cells[1].

Key Assays:

  • MTT/XTT Assays: Measure metabolic activity as an indicator of cell viability[2][3].

  • LDH Release Assays: Quantify the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis[4].

  • Live/Dead Staining: Uses fluorescent dyes to visually distinguish viable from dead cells, providing a direct count[3].

Tier 2: Investigating the Mechanisms of Toxicity

Rationale: Once baseline cytotoxicity is established, it is critical to understand how the compound induces cell death. This tier investigates specific subcellular targets and pathways commonly implicated in drug toxicity. For instance, many drug-induced organ toxicities are linked to mitochondrial dysfunction or DNA damage[4]. Identifying these liabilities early can predict potential in vivo outcomes.

Key Assays:

  • Genotoxicity Assays (e.g., Comet Assay): Assess for DNA damage at the single-cell level. A positive result is a significant red flag for carcinogenicity.

  • Mitochondrial Toxicity Assays: Measure parameters like mitochondrial membrane potential to determine if the compound disrupts cellular energy production[4].

  • Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining): Differentiate between programmed cell death (apoptosis), which is generally preferred for chemotherapeutics, and uncontrolled cell death (necrosis), which can provoke inflammation and tissue damage[4].

Tier 3: In Vivo Systemic Toxicity Assessment

Rationale: While in vitro assays are invaluable, they cannot replicate the complexity of a whole organism.[5] In vivo studies are essential to understand the compound's effect on interconnected organ systems, its pharmacokinetic profile, and to identify the Maximum Tolerated Dose (MTD) – the highest dose that does not cause unacceptable toxicity.[6] These studies are a critical step in the preclinical testing of new anticancer agents.[5]

Key Studies:

  • Acute Toxicity Study: Typically performed in rodents (e.g., mice), this involves administering escalating doses of the compound to determine the MTD.[6] Animals are monitored for clinical signs of toxicity, body weight changes, and mortality.[6][7]

  • Sub-chronic Toxicity Study: Involves repeated dosing over a longer period (e.g., 28 days) at doses below the MTD. This helps identify cumulative toxicity and target organs.

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination to identify tissue damage.[7]

Comparative Data Analysis

The data gathered from all three tiers must be synthesized to build a comprehensive safety profile. Quantitative data should be summarized in tables for clear comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) Across Human Cell Lines

Compound A549 (Lung Cancer) MCF-7 (Breast Cancer) HCT116 (Colon Cancer) HEK293 (Normal Kidney) Primary Hepatocytes
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine [Placeholder: 5.2] [Placeholder: 8.1] [Placeholder: 6.5] [Placeholder: >50] [Placeholder: 35.7]
Cisplatin 9.8 15.3 7.1 12.5 22.4
Doxorubicin 0.8 0.5 1.1 4.3 7.9

| Paclitaxel | 0.01 | 0.005 | 0.008 | 0.15 | 0.21 |

Data for comparator drugs are representative. Placeholder data for the investigational compound should be replaced with experimental results.

Table 2: Summary of In Vivo Acute Toxicity Findings in Mice

Compound MTD (mg/kg, i.p.) Dose-Limiting Toxicities (Observed) Target Organs (Histopathology)
N,2,3-Trimethyl-5-nitroquinoxalin-6-amine [Placeholder: 40] [Placeholder: Mild sedation, transient weight loss] [Placeholder: No significant findings at MTD]
Cisplatin 10 Severe weight loss, hunched posture Kidney (acute tubular necrosis)
Doxorubicin 15 Lethargy, ruffled fur Heart (myofibrillar degeneration)

| Paclitaxel | 30 | Severe weight loss, ataxia | Bone marrow (hypocellularity), Spleen |

Data for comparator drugs are representative. Placeholder data for the investigational compound should be replaced with experimental results.

G cluster_data Experimental Data Inputs cluster_analysis Comparative Analysis cluster_output Decision Making invitro In Vitro Data (IC50, Genotoxicity, Mitochondrial Function) TI Therapeutic Index (Selectivity) invitro->TI ToxMechanism Mechanism of Toxicity (Apoptotic vs. Necrotic, DNA Damage) invitro->ToxMechanism invivo In Vivo Data (MTD, Histopathology, Blood Chemistry) TargetOrgan Target Organ Identification invivo->TargetOrgan Profile Comprehensive Safety Profile for Investigational Compound TI->Profile ToxMechanism->Profile TargetOrgan->Profile GoNoGo Go/No-Go Decision for Further Development Profile->GoNoGo Compare Benchmark Benchmark Profile (Cisplatin, Doxorubicin, etc.) Benchmark->GoNoGo Compare

Caption: Logical flow of comparative safety assessment.

Experimental Protocols

The following protocols are representative of the assays described in the benchmarking framework. All steps should be performed in a sterile environment using appropriate personal protective equipment.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the IC50 value of a compound by measuring the metabolic activity of cells.

Materials:

  • Cell lines of interest (e.g., A549, HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear flat-bottom plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N,2,3-Trimethyl-5-nitroquinoxalin-6-amine and comparator drugs in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Acute Toxicity and MTD Determination in Mice

Objective: To determine the single-dose MTD of a compound in a rodent model.[6]

Materials:

  • Healthy, age-matched BALB/c mice (n=3-5 per group, both sexes)

  • Test compound formulated in a sterile vehicle (e.g., saline with 5% DMSO and 5% Tween-80)

  • Dosing syringes and needles

  • Calibrated animal balance

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Selection: Based on in vitro data, select a range of starting doses. For example, five dose levels: 10, 20, 40, 60, and 80 mg/kg. A vehicle control group is mandatory.

  • Administration: Administer a single dose of the compound or vehicle to each animal via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage).

  • Monitoring: Monitor the animals intensively for the first 4 hours, then daily for 14-21 days.[7] Record the following:

    • Clinical Signs: Changes in posture, fur, activity level, breathing, and any signs of distress.

    • Body Weight: Measure body weight just before dosing and then daily or every other day. A weight loss of more than 15-20% is typically considered a sign of significant toxicity.

    • Mortality: Record the time of any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, irreversible or severe clinical signs, or body weight loss exceeding the pre-defined limit (e.g., 20%).[6]

  • Necropsy and Histopathology: At the end of the study, euthanize all surviving animals. Perform a gross necropsy, and collect major organs (liver, kidney, heart, lungs, spleen, brain) for fixation in 10% neutral buffered formalin and subsequent histopathological analysis.

Conclusion

Benchmarking the safety of a novel agent like N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is a data-driven, iterative process. The framework presented here provides a systematic pathway from broad cellular screening to specific in vivo toxicological endpoints. By directly comparing the data against established drugs like Cisplatin, Doxorubicin, and Paclitaxel, researchers can build a robust, contextualized safety profile. This critical information package is indispensable for identifying potential liabilities, guiding chemical optimization, and ultimately determining the future trajectory of the compound in the drug development pipeline. The ultimate goal is to identify novel therapeutics that are not only potent but also possess a safety profile that translates to real clinical benefits for patients.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • MDPI. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Available from: [Link]

  • National Institutes of Health (NIH). Quantitative comparison of the efficacies and safety profiles of three first-line non-platinum chemotherapy regimens for advanced non-small cell lung cancer. Available from: [Link]

  • Causaly. Comparison of Safety Biomarkers for Chemotherapeutics. Available from: [Link]

  • National Institutes of Health (NIH). Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients. Available from: [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]

  • MDPI. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Available from: [Link]

  • National Institutes of Health (NIH). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Available from: [Link]

  • Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications. Available from: [Link]

  • Biocytogen. Efficacy & Toxicity Studies. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N,2,3-Trimethyl-5-nitroquinoxalin-6-amine

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: Understanding the Risks N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is a compound with structural similarities to other nitroaromatic and ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

N,2,3-Trimethyl-5-nitroquinoxalin-6-amine is a compound with structural similarities to other nitroaromatic and amine compounds, which are known for their potential hazards. Therefore, a cautious approach is warranted.

Key Potential Hazards:

  • Flammability: Many organic compounds, especially those containing nitro groups, can be flammable.

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Overexposure to nitroaromatic compounds can lead to serious health issues, including organ damage and cancer.[2]

  • Skin and Eye Irritation: Amine and nitro compounds can cause severe skin burns and eye damage.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

  • Thermal Instability: Nitro compounds can be thermally sensitive and may decompose exothermically, especially in the presence of impurities.[5]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling N,2,3-Trimethyl-5-nitroquinoxalin-6-amine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparation Safety glasses with side shieldsNitrile or neoprene glovesLab coatN95 or higher-rated respirator
Reaction Setup and Monitoring Chemical splash gogglesChemical-resistant gloves (e.g., butyl rubber)Flame-resistant lab coatUse within a certified chemical fume hood
Work-up and Purification Face shield over chemical splash gogglesChemical-resistant glovesChemical-resistant apron over lab coatUse within a certified chemical fume hood
Waste Disposal Chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coatN95 or higher-rated respirator if outside fume hood

Step-by-Step PPE Protocols

Adherence to proper PPE protocols is as critical as the selection of the equipment itself.

Donning Procedure
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don a pair of nitrile or neoprene gloves.

  • Lab Coat: Wear a flame-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield as required by the specific task.

  • Outer Gloves: Don a pair of chemical-resistant outer gloves.

Doffing Procedure
  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Eye and Face Protection: Remove eye and face protection.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: From Synthesis to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safety.

prep Preparation & Weighing (in fume hood) reaction Reaction Setup & Execution (in fume hood) prep->reaction Transfer of Reagents workup Work-up & Purification (in fume hood) reaction->workup Quenching & Extraction waste Waste Segregation & Labeling workup->waste Generation of Waste Streams disposal Disposal via EHS waste->disposal Scheduled Pickup

Caption: Workflow for handling N,2,3-Trimethyl-5-nitroquinoxalin-6-amine.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect all solid waste, including contaminated filter paper and spent drying agents, in a designated, labeled hazardous waste container.

  • Liquid Waste: Segregate halogenated and non-halogenated liquid waste into separate, clearly labeled containers.

  • Contaminated PPE: Dispose of all used PPE, including gloves, lab coats, and respirators, in a designated hazardous waste container.

  • Consult Local Regulations: Always consult and adhere to your institution's and local hazardous waste regulations for complete and accurate classification and disposal.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move the affected person to fresh air.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

  • Spill: Evacuate the area and alert your supervisor and Environmental Health and Safety (EHS) department.

For all exposures, seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle N,2,3-Trimethyl-5-nitroquinoxalin-6-amine, fostering a culture of safety and scientific excellence.

References

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